(+)-Pinoresinol diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPASQHFAUTDF-XZUXRINTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(+)-Pinoresinol diacetate natural sources and isolation
An In-depth Technical Guide to the Natural Sourcing and Isolation of (+)-Pinoresinol Diacetate for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the lignan (+)-pinoresinol, is a compound of interest for its potential pharmacological activities, including its role as an α-glucosidase inhibitor. While its direct isolation from natural sources is not extensively documented, its precursor, (+)-pinoresinol, is found in a variety of plant species. This guide provides a comprehensive overview of the natural sources of (+)-pinoresinol, detailed protocols for its isolation, and a standard laboratory procedure for the subsequent synthesis of this compound. Quantitative data from various sources are summarized, and experimental workflows are visualized to facilitate understanding and replication by researchers in the field of natural product chemistry and drug development.
Part 1: Natural Sources and Isolation of (+)-Pinoresinol
The isolation of (+)-pinoresinol from natural sources is often challenging due to low yields and complex plant matrices.[1][2] However, several plant species have been identified as viable sources for its extraction.
Natural Sources of (+)-Pinoresinol
(+)-Pinoresinol is distributed across various vascular plants. Notable sources include the bark of Eucommia ulmoides, the fruits and stems of Forsythia species, sesame seeds, and olive oil.[3][4][5] The concentration of pinoresinol can vary significantly between different plant species and even within different parts of the same plant.
Table 1: Selected Natural Sources and Reported Yields of (+)-Pinoresinol
| Plant Source | Part of Plant | Reported Yield | Reference |
| Cinnamomum sp. (Cinnamon) | Dried Bark | 2.6 mg from 8 kg (0.0000325%) | [1][2] |
| Eucommia ulmoides (Tu-Chung) | Bark | Major antihypertensive principle (as diglucoside) | [6] |
| Forsythia suspensa | Stems, Fruit | Source for stereoselective biosynthesis | [3][4] |
| Olea europaea (Olive Oil) | Oil | Present in all virgin olive oils analyzed | [7] |
It is important to note that many studies focus on isolating pinoresinol glucosides, which are then hydrolyzed to yield pinoresinol.[6] Fermentation of Eucommia ulmoides cortex extract with microorganisms like Aspergillus niger and Actinomucor elegans has also been shown to produce pinoresinol.[8]
Experimental Protocol: Isolation of (+)-Pinoresinol from Plant Material
The following is a generalized protocol for the isolation of (+)-pinoresinol from a plant source, such as the bark of Eucommia ulmoides or the fruit of Forsythia suspensa. This protocol is a composite of methodologies described in the literature.[8]
1.2.1. Materials and Equipment
-
Dried and powdered plant material
-
n-Hexane
-
Methanol (85% and other concentrations for chromatography)
-
Petroleum ether
-
Chloroform
-
Ethyl acetate
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Preparative Thin Layer Chromatography (PTLC) plates
-
HPLC system for purification and analysis
-
NMR, FTIR, and LC-MS for structural elucidation
1.2.2. Step-by-Step Procedure
-
Defatting: The dried plant powder is first defatted by soaking in n-hexane for 24 hours to remove lipids and other nonpolar compounds. The solvent is then decanted and the plant material is air-dried.
-
Extraction: The defatted plant material is extracted with 85% methanol using a Soxhlet apparatus until the extraction is exhaustive. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Fractionation: The crude extract is subjected to sequential liquid-liquid fractionation with solvents of increasing polarity. This is typically performed in a separatory funnel, starting with petroleum ether, followed by chloroform, and then ethyl acetate. The fractions are collected separately and concentrated. Pinoresinol is expected to be enriched in the more polar fractions like ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing pinoresinol are pooled and concentrated.
-
Purification: Further purification can be achieved using techniques such as preparative HPLC or preparative TLC to isolate pinoresinol to a high degree of purity.[9]
-
Structural Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Part 2: Synthesis of this compound
Since direct isolation of this compound is uncommon, a more practical approach is the chemical acetylation of isolated (+)-pinoresinol. This is a standard esterification reaction.
Experimental Protocol: Acetylation of (+)-Pinoresinol
This protocol is adapted from a standard procedure for the acetylation of phenolic hydroxyl groups using acetic anhydride and pyridine.[1][2]
2.1.1. Materials and Equipment
-
Purified (+)-pinoresinol
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply (optional, for inert atmosphere)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for flash chromatography
2.1.2. Step-by-Step Procedure
-
Reaction Setup: Dissolve the purified (+)-pinoresinol in anhydrous pyridine in a round-bottom flask. Cool the solution in an ice bath.
-
Acetylation: Slowly add acetic anhydride to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by flash chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), to yield the pure this compound.
-
Characterization: Confirm the structure of the final product using NMR (observing the appearance of acetate proton signals) and mass spectrometry.
Conclusion
This compound is a valuable derivative of the naturally occurring lignan, (+)-pinoresinol. While its direct isolation from plant sources is not well-established, this guide provides a robust, two-part strategy for its procurement. First, (+)-pinoresinol can be isolated from various plant sources, such as Eucommia ulmoides, using a multi-step extraction and chromatographic purification process. Subsequently, the purified (+)-pinoresinol can be efficiently converted to this compound through a standard chemical acetylation reaction. The detailed protocols and workflows presented herein offer a clear and reproducible path for researchers and professionals in drug development to obtain this compound for further investigation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 3. Pinoresinol - Wikipedia [en.wikipedia.org]
- 4. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Letter: Isolation and synthesis of pinoresinol diglucoside, a major antihypertensive principle of Tu-Chung(Eucommia ulmoides, Oliver) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure identification and fermentation characteristics of pinoresinol diglucoside produced by Phomopsis sp. isolated from Eucommia ulmoides Oliv - Northwestern Polytechnical University [pure.nwpu.edu.cn]
An In-depth Technical Guide to the Biosynthetic Pathway of (+)-Pinoresinol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biosynthetic pathway of (+)-pinoresinol diacetate, a lignan with significant pharmacological interest. This document details the enzymatic steps from precursor molecules to the final diacetylated compound, presents quantitative data, outlines detailed experimental protocols, and includes visualizations of the metabolic pathway and experimental workflows.
Introduction to (+)-Pinoresinol and its Diacetate
(+)-Pinoresinol is a plant lignan formed through the stereospecific coupling of two coniferyl alcohol units.[1][2] Lignans are a class of polyphenols widely distributed in the plant kingdom and are known for their diverse biological activities, including antitumor, antimitotic, and antiviral properties.[1] The diacetate form, this compound, is a derivative that may exhibit altered bioavailability or bioactivity. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production in plants or microbial systems for pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The pathway can be conceptually divided into three main stages:
-
Formation of (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective radical-radical coupling to form (+)-pinoresinol.
-
Subsequent Reductions (Alternative Fates): (+)-Pinoresinol can be further metabolized into other lignans such as lariciresinol and secoisolariciresinol.
-
Acetylation to this compound: A proposed final step involves the di-acetylation of (+)-pinoresinol.
From Phenylalanine to Coniferyl Alcohol
The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into p-coumaroyl-CoA, which is then reduced to coniferyl alcohol.
Dimerization to (+)-Pinoresinol
The formation of (+)-pinoresinol from two molecules of coniferyl alcohol is a critical, stereospecific step.
-
Enzymes Involved:
-
Laccases/Peroxidases: These enzymes catalyze the oxidation of coniferyl alcohol to generate coniferyl alcohol radicals.
-
Dirigent Proteins (DPs): These proteins are essential for the stereoselective coupling of the radicals to form exclusively the (+)-enantiomer of pinoresinol.[2] In the absence of dirigent proteins, a racemic mixture of (+)- and (-)-pinoresinol is typically formed.
-
Hypothetical Di-acetylation of (+)-Pinoresinol
While the enzymes responsible for the direct di-acetylation of (+)-pinoresinol have not been definitively characterized in the literature, it is hypothesized that an acetyl-CoA-dependent acetyltransferase is responsible for this conversion. Members of the BAHD (BEAT, AHCS, HCBT, DAT) family of acyltransferases are known to catalyze the acylation of various plant secondary metabolites, including phenolics.[1] A putative Pinoresinol Diacetyltransferase (PDAT) would catalyze the transfer of two acetyl groups from acetyl-CoA to the two phenolic hydroxyl groups of (+)-pinoresinol.
Diagram of the this compound Biosynthetic Pathway:
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Quantitative data for the enzymes specifically involved in this compound biosynthesis is limited due to the putative nature of the final acetylation step. However, kinetic data for related enzymes in the phenylpropanoid and lignan pathways provide valuable context.
Table 1: Kinetic Parameters of Key Enzymes in the Lignan Biosynthetic Pathway
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 25 - 300 µM | Varies | Various Plants | General Knowledge |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 5 - 50 µM | Varies | Various Plants | General Knowledge |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 10 - 200 µM | Varies | Various Plants | General Knowledge |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~5 µM | Varies | Forsythia x intermedia | General Knowledge |
| Hypothetical Pinoresinol Diacetyltransferase (PDAT) | (+)-Pinoresinol | Not Determined | Not Determined | Not Determined | N/A |
| Hypothetical Pinoresinol Diacetyltransferase (PDAT) | Acetyl-CoA | Not Determined | Not Determined | Not Determined | N/A |
Table 2: Yields of Pinoresinol in Different Systems
| System | Product | Yield | Conditions | Reference |
| Chemical Synthesis | Racemic Pinoresinol | 24% | FeCl3 catalyzed dimerization of coniferyl alcohol | [3] |
| in vitro enzymatic synthesis | (+)-Pinoresinol | >95% stereoselectivity | Coniferyl alcohol, laccase, dirigent protein | [2] |
| Transgenic Wheat (overexpressing PLR) | Secoisolariciresinol diglucoside | 2.2-fold increase | T2 generation | General Knowledge |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of the this compound biosynthetic pathway.
Chemical Synthesis of this compound
This protocol is adapted from standard acetylation procedures for phenols.
Objective: To synthesize this compound for use as an analytical standard.
Materials:
-
(+)-Pinoresinol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve (+)-pinoresinol (1 equivalent) in a mixture of pyridine and DCM (or just pyridine) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity using 1H NMR, 13C NMR, and Mass Spectrometry.
Hypothetical Enzymatic Assay for Pinoresinol Diacetyltransferase (PDAT)
This protocol is a generalized method for assaying a putative acetyl-CoA-dependent acetyltransferase acting on (+)-pinoresinol.
Objective: To detect and quantify the activity of a putative PDAT in a plant protein extract.
Materials:
-
Plant protein extract (e.g., from a species known to produce acetylated lignans)
-
(+)-Pinoresinol (substrate)
-
Acetyl-Coenzyme A (acetyl donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Quenching solution (e.g., 10% acetic acid in methanol)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of (+)-pinoresinol, and acetyl-CoA.
-
Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.
-
Initiate the reaction by adding the plant protein extract.
-
Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, this compound, and the remaining substrate, (+)-pinoresinol.
-
A control reaction without the protein extract or without acetyl-CoA should be run in parallel.
-
Enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.
Diagram of the Experimental Workflow for PDAT Assay:
Caption: Workflow for the enzymatic assay of a putative PDAT.
Analysis of Gene Expression for Putative PDATs
Objective: To identify candidate genes encoding PDAT by analyzing their expression patterns in relevant plant tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for candidate acetyltransferase genes
-
qPCR instrument
Procedure:
-
Isolate total RNA from plant tissues expected to produce this compound.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Design and validate primers for candidate acetyltransferase genes (e.g., members of the BAHD family identified through bioinformatics).
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of the candidate genes in different tissues.
-
Correlate the gene expression profiles with the accumulation of this compound (if detectable) to identify the most likely candidate genes.
Conclusion
The biosynthetic pathway of (+)-pinoresinol is well-established, involving the stereospecific dimerization of coniferyl alcohol mediated by dirigent proteins and laccases/peroxidases. The final di-acetylation step to form this compound is proposed to be catalyzed by a yet-to-be-identified acetyl-CoA-dependent acetyltransferase, likely belonging to the BAHD family. This guide provides a framework for the further investigation of this pathway, including protocols for chemical synthesis, enzymatic assays, and gene expression analysis. Elucidation of the complete pathway and characterization of the involved enzymes will be instrumental for the biotechnological production of this and other valuable lignans.
References
An In-Depth Technical Guide to (+)-Pinoresinol Diacetate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinoresinol diacetate is a derivative of the naturally occurring lignan, (+)-pinoresinol. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. While extensive research has been conducted on (+)-pinoresinol, its diacetate form presents a unique profile with potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a particular focus on its role as an α-glucosidase inhibitor.
Chemical Structure and Properties
This compound is chemically known as ((1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate. The core structure consists of a furofuran ring system substituted with two acetylated 4-hydroxy-3-methoxyphenyl groups.
Chemical Structure:
A simplified 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, specific experimental values for properties like melting and boiling points are not extensively reported in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C24H26O8 | [1][2] |
| Molecular Weight | 442.46 g/mol | [1] |
| CAS Number | 32971-25-8 | [1] |
| IUPAC Name | [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | [3] |
| Physical State | Powder | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |
| Melting Point | Data not available. The melting point of the parent compound, (+)-pinoresinol, is 112 °C. | [5] |
| Boiling Point | Data not available. | [6] |
Experimental Protocols
Synthesis of this compound via Acetylation of (+)-Pinoresinol
This protocol describes the chemical synthesis of this compound from its precursor, (+)-pinoresinol, through an acetylation reaction using acetic anhydride and pyridine.
Materials:
-
(+)-Pinoresinol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve (+)-pinoresinol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of pinoresinol) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
α-Glucosidase Inhibition Assay
This protocol outlines a common in vitro method to determine the α-glucosidase inhibitory activity of this compound.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in the appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).
-
-
Assay in 96-well plate:
-
In each well, add a specific volume of the test compound solution (or positive control/blank solvent).
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding the Na2CO3 solution to each well.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG at a wavelength of 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: The concentration of the inhibitor required to inhibit 50% of the enzyme activity (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Biological Activities and Signaling Pathways
The primary reported biological activity of This compound is its ability to inhibit the α-glucosidase enzyme, suggesting its potential as a hypoglycemic agent.[4]
While direct studies on the signaling pathways modulated by this compound are limited, a substantial body of research exists for its parent compound, (+)-pinoresinol . These studies provide valuable insights into the potential biological effects of its diacetate derivative. (+)-Pinoresinol has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[4] Key signaling pathways implicated in the action of (+)-pinoresinol include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that (+)-pinoresinol can inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[4][7]
MAPK Signaling Pathway
The MAPK signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases that are sequentially activated. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Polyphenolic compounds, including lignans, have been shown to modulate the MAPK pathway, which contributes to their anti-cancer and anti-inflammatory activities. While direct evidence for this compound is lacking, the known effects of its parent compound suggest this as a plausible area for future investigation.
Conclusion and Future Directions
This compound is a promising derivative of a well-studied natural product. Its primary established biological activity is the inhibition of α-glucosidase, highlighting its potential in the management of hyperglycemia. While the broader biological activities and mechanisms of action of its parent compound, (+)-pinoresinol, are well-documented, further research is imperative to elucidate the specific pharmacological profile of the diacetate form. Future studies should focus on:
-
Determining the precise physicochemical properties of this compound, including its melting point.
-
Investigating its effects on the NF-κB and MAPK signaling pathways to understand if it retains the anti-inflammatory and potential anti-cancer properties of its parent compound.
-
Conducting in vivo studies to validate its hypoglycemic effects and to assess its pharmacokinetic and pharmacodynamic profiles.
A deeper understanding of the structure-activity relationship between (+)-pinoresinol and its diacetate derivative will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. frontiersin.org [frontiersin.org]
- 6. chemfaces.com [chemfaces.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (+)-Pinoresinol Diacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of (+)-Pinoresinol diacetate, a lignan with potential pharmacological applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes a detailed, generalized experimental protocol and qualitative solubility information gathered from various sources.
Introduction to this compound
This compound is a derivative of (+)-pinoresinol, a naturally occurring lignan found in various plants. The acetylation of the hydroxyl groups in pinoresinol to form the diacetate derivative can significantly alter its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is crucial for its extraction, purification, formulation, and in vitro/in vivo testing.
Qualitative Solubility Data
Based on available chemical supplier data sheets, this compound is qualitatively described as soluble in a range of common organic solvents.[1][2] This information is summarized in the table below. It is important to note that these are general statements and do not provide quantitative values.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Qualitative Solubility |
| Chloroform | Soluble[1][2] |
| Dichloromethane | Soluble[1][2] |
| Ethyl Acetate | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Acetone | Soluble[1][2] |
Note: "Soluble" indicates that the compound is expected to dissolve in these solvents, but the exact concentration at a given temperature is not specified. Researchers should determine the quantitative solubility for their specific applications.
Predicted Solubility Trends
Lignans, as a class of polyphenols, are generally lipophilic and exhibit limited water solubility.[3] The acetylation of hydroxyl groups, as in this compound, typically increases lipophilicity. This chemical modification is expected to enhance its solubility in non-polar to moderately polar organic solvents while decreasing its solubility in highly polar or aqueous solvents.
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone) of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and place it into a vial. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time to reach equilibrium can vary and may need to be determined empirically (typically 24-72 hours is sufficient for many organic compounds).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, carefully remove the vial from the shaker.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter. This step is critical to ensure that only the dissolved compound is being measured.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method (for less volatile solvents):
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL.
-
-
Chromatographic/Spectroscopic Method (more common and accurate):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
-
4.3. Data Presentation
The quantitative solubility data obtained should be summarized in a table for easy comparison, as shown below.
Table 2: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| [Example: Chloroform] | [Example: 25] | [Experimental Value] | [Calculated Value] |
| [Example: DMSO] | [Example: 25] | [Experimental Value] | [Calculated Value] |
| [Example: Acetone] | [Example: 25] | [Experimental Value] | [Calculated Value] |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (+)-Pinoresinol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation profile of (+)-pinoresinol diacetate is limited in publicly available literature. This guide synthesizes information from studies on (+)-pinoresinol, related lignans, and acetylated natural polymers to provide an inferred profile and representative methodologies. All data presented for related compounds should be considered as estimations for this compound and require experimental verification.
Introduction
This compound, an acetylated derivative of the lignan (+)-pinoresinol, is a compound of interest in pharmaceutical and nutraceutical research. Understanding its thermal stability and degradation profile is critical for determining appropriate processing, storage, and shelf-life conditions. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, drawing upon data from related compounds and established analytical techniques.
Inferred Thermal Stability of this compound
Acetylation is a common chemical modification that can alter the physicochemical properties of natural compounds, often leading to increased thermal stability. Studies on acetylated lignins and other natural polymers have shown a notable increase in the onset temperature of thermal degradation. For instance, acetylated lignins exhibit higher thermal stability compared to their unmodified counterparts.[1] This suggests that this compound is likely to be more resistant to thermal degradation than (+)-pinoresinol.
Lignans, as a class of compounds, are generally stable at moderate temperatures, typically below 100°C.[2] However, degradation can be initiated at higher temperatures, with the stability being dependent on the specific structure and the surrounding matrix.[2] Some lignan aglycones, such as pinoresinol, have been reported to be stable at temperatures up to 180-200°C.[2]
Table 1: Thermal Stability Data for Related Compounds
| Compound/Material | Onset of Degradation (T5%) | Peak Degradation Temperature (Tmax) | Reference |
| Acetylated Commercial Lignin | 266 °C | - | [1] |
| Acetylated Organosolv Lignin | 297 °C | - | [1] |
| Unmodified Commercial Lignin | Lower than acetylated form | - | [1] |
| Unmodified Organosolv Lignin | Lower than acetylated form | - | [1] |
Note: T5% is the temperature at which 5% weight loss is observed.
Predicted Thermal Degradation Profile
The thermal degradation of pinoresinol-type structures is expected to initiate with the cleavage of the weakest bonds within the molecule. Theoretical studies on the pinoresinol core structure suggest that the initial step in thermal degradation is the homolytic cleavage of the ether and carbon-carbon bonds in the tetrahydrofuran ring system.[3] Specifically, the Cα-O and Cα-Cβ bonds have been identified as having the lowest bond dissociation enthalpies, making them the most likely points of initial fragmentation under thermal stress.[3]
Following this initial cleavage, a cascade of further reactions, including dehydrogenation, demethoxylation, and rearrangement, would lead to the formation of smaller, more volatile degradation products. The presence of the acetate groups in this compound may influence the degradation pathway, potentially leading to the initial loss of acetic acid.
Potential Degradation Products:
-
Acetic Acid: From the cleavage of the acetate groups.
-
Vanillin and related phenolic compounds: Resulting from the breakdown of the guaiacyl units.[3]
-
Char residue: Formed at higher temperatures through polymerization and condensation reactions of the degradation intermediates.[1]
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: The analysis is typically run from ambient temperature to 600-800 °C.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to study thermal degradation without oxidative effects. A flow rate of 20-50 mL/min is typical.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Tonset (Onset of degradation): The temperature at which significant mass loss begins.
-
Tmax (Peak degradation temperature): The temperature at which the rate of mass loss is highest, determined from the first derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on degradation through exothermic or endothermic events.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program: A heat-cool-heat cycle is often employed. For degradation studies, a single heating scan up to the point of significant degradation (as determined by TGA) is performed.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline structure.
-
Degradation Events: Broad endothermic or exothermic peaks at higher temperatures that correspond to decomposition processes.
-
Visualizations
5.1. Inferred Thermal Degradation Pathway of the Pinoresinol Core
Caption: Inferred initial steps of the thermal degradation pathway of the (+)-pinoresinol core structure.
5.2. Experimental Workflow for Thermal Analysis
Caption: General experimental workflow for the thermal analysis of this compound.
Conclusion
References
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Pinoresinol Diacetate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the biological activities of (+)-pinoresinol and its glycosides. However, there is a notable lack of specific research on the mechanism of action of (+)-pinoresinol diacetate. In drug development, acetylation is a common chemical modification to enhance the lipophilicity and bioavailability of a parent compound. It is plausible that this compound functions as a prodrug, which, upon administration, is hydrolyzed by endogenous esterases to release the biologically active (+)-pinoresinol. This guide, therefore, focuses on the well-documented mechanism of action of (+)-pinoresinol as the putative active metabolite of this compound.
Core Mechanisms of Action of (+)-Pinoresinol
(+)-Pinoresinol, a lignan found in various plants, including olive oil and sesame seeds, exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, anticancer, and neuroprotective properties.[1][2] These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of (+)-pinoresinol are well-documented and are largely attributed to its ability to suppress key inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.
-
Inhibition of the NF-κB Signaling Pathway: (+)-Pinoresinol has been shown to be a potent inhibitor of the NF-κB pathway.[3] It can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] Studies have demonstrated that pinoresinol can inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-1β, and IL-6.[4][5]
-
Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. (+)-Pinoresinol has been observed to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[4][5] By inhibiting these kinases, pinoresinol can downregulate the production of pro-inflammatory mediators.
Anticancer Activity
(+)-Pinoresinol demonstrates cytotoxic, anti-proliferative, and pro-oxidant activities in various cancer cell lines, independent of their estrogen receptor status.[6][7]
-
Induction of Apoptosis and Cell Cycle Arrest: In human leukemia HL-60 cells, pinoresinol has been shown to inhibit proliferation and induce differentiation. This is associated with a block in the G0/G1 phase of the cell cycle and an upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1).[2] In breast cancer cells, it has been shown to induce apoptosis.[8]
-
Pro-oxidant Activity in Cancer Cells: While possessing antioxidant properties in normal cells, (+)-pinoresinol can act as a pro-oxidant in tumor cells, contributing to its cytotoxic effects.[7][9]
Neuroprotective Effects
(+)-Pinoresinol has shown promise in ameliorating neurodegenerative conditions.
-
Cholinergic System Modulation: It has been found to ameliorate memory impairment in models of cholinergic dysfunction by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial for cognitive function.
-
Calcium Influx: Studies have also indicated that pinoresinol can facilitate calcium influx into neuronal cells, which may play a role in its neuroprotective effects and its ability to facilitate hippocampal long-term potentiation, a cellular model for learning and memory.[1]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of (+)-pinoresinol from various studies.
| Cell Line | Assay | IC50 Value | Reference |
| SkBr3 (Breast Cancer) | MTT Assay (48h) | 575 µM | [8] |
| Fibroblast (Normal) | MTT Assay (48h) | >575 µM (viability ~49%) | [8] |
| HEK-293 (Normal) | MTT Assay (48h) | >575 µM (viability ~49%) | [8] |
Table 1: Cytotoxicity of (+)-Pinoresinol
| Cell Line | Treatment | Effect | Concentration | Reference |
| LPS-stimulated Macrophages | Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β) | Significant Decrease | 40 µg/mL | [5] |
| LPS-stimulated Macrophages | ROS Generation | Inhibition | 40 µg/mL | [5] |
| IL-1β-stimulated Caco-2 cells | IL-6 Secretion | 65% reduction (confluent), 30% reduction (differentiated) | Not specified | [3] |
| IL-1β-stimulated Caco-2 cells | COX-2-derived Prostaglandin E2 | 62% reduction (confluent) | Not specified | [3] |
Table 2: Anti-inflammatory Effects of (+)-Pinoresinol
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is based on methodologies described for assessing the cytotoxic effects of (+)-pinoresinol.[8]
-
Cell Seeding: Seed cells (e.g., SkBr3, HEK-293, fibroblasts) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of (+)-pinoresinol (or a vehicle control) for 24 and 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Cytokine Measurement (ELISA)
This protocol is based on methods used to quantify the anti-inflammatory effects of (+)-pinoresinol.[5]
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in appropriate media. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of (+)-pinoresinol for a specified time.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples.
Western Blot Analysis for Signaling Proteins
This protocol is adapted from studies investigating the effects of (+)-pinoresinol on signaling pathways.[5]
-
Cell Lysis: After treatment with (+)-pinoresinol and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK1/2, phospho-p38, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory mechanism of (+)-Pinoresinol via inhibition of MAPK and NF-κB pathways.
Caption: General experimental workflow for studying the biological activity of (+)-Pinoresinol.
References
- 1. The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Bioactivity Screening of (+)-Pinoresinol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-Pinoresinol, a lignan found in various plants, including olive oil and sesame seeds, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vitro bioactivity of (+)-pinoresinol and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols for key bioassays are provided, alongside structured data tables for quantitative comparison. Furthermore, this document employs Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a valuable resource for researchers investigating the therapeutic potential of this natural compound.
In Vitro Bioactivities of (+)-Pinoresinol
Anticancer Activity
(+)-Pinoresinol has demonstrated notable cytotoxic and anti-proliferative effects across various cancer cell lines, independent of their estrogen receptor (ER) status.[1][4][5] Studies have shown its efficacy in both ER-negative (MDA-MB-231) and ER-positive (MCF7) breast cancer cells.[1][4] The mechanism of action appears to involve the induction of a pro-oxidant state within tumor cells, leading to cytotoxicity.[1][2][4][5] Interestingly, at similar concentrations, it exhibits significantly lower toxicity towards non-tumorigenic human mammary epithelial cells (MCF10A), suggesting a degree of selectivity and highlighting its potential as a chemopreventive agent.[1][4]
Table 1: Anticancer Activity of (+)-Pinoresinol
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (ER-) | Cytotoxicity | 0.001 - 1 µM | Significant increase in cell death (29% at 0.001 µM) | [1] |
| MCF7 (ER+) | Cytotoxicity | 0.001 - 1 µM | Significant increase in cell death (20% at 0.001 µM) | [1] |
| MCF10A | Cytotoxicity | 0.001 µM | Low cytotoxicity (10% cell death) | [1] |
| MCF7 (ER+) | Anti-proliferative | 10 µM | Inhibition of proliferation | [1] |
| HL-60 (Leukemia) | Anti-proliferative | Not specified | Inhibition of proliferation | [3] |
| Colon Cancer Cells | Anti-proliferative | Not specified | Attenuation of progression, cell cycle arrest, apoptosis | [3] |
Anti-inflammatory Properties
(+)-Pinoresinol exhibits potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[6][7] In studies using human intestinal Caco-2 cells stimulated with IL-1β, pinoresinol significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and macrophage chemoattractant protein-1 (MCP-1).[6] It also inhibited the production of cyclooxygenase-2 (COX-2)-derived prostaglandin E2 (PGE2).[6] This suppression of inflammatory mediators is linked to its ability to decrease NF-κB activity.[6] Furthermore, in peripheral blood mononuclear cells (PBMCs), pinoresinol has been shown to downregulate the secretion of TNF-α.[8]
Table 2: Anti-inflammatory Activity of (+)-Pinoresinol
| Cell Model | Inflammatory Stimulus | Measured Mediator | Effect | Reference |
| Caco-2 cells | IL-1β | IL-6 | 65% reduction (confluent cells), 30% reduction (differentiated cells) | [6] |
| Caco-2 cells | IL-1β | COX-2 derived PGE2 | 62% reduction (confluent cells) | [6] |
| Caco-2 cells | IL-1β | MCP-1 | Dose-dependent decrease | [6] |
| Caco-2 cells | IL-1β | NF-κB activity | Dose-dependent decrease | [6] |
| PBMCs | LPS | TNF-α | Significant reduction | [8] |
Antioxidant Capacity
The antioxidant properties of (+)-pinoresinol have been well-documented through various in vitro assays.[2][9] It demonstrates significant radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[5][10][11] In the DPPH assay, pinoresinol showed a dose-dependent scavenging effect.[10] Beyond direct radical scavenging, it also helps prevent DNA damage associated with oxidative stress in non-tumorigenic cells.[4][5]
Table 3: Antioxidant Activity of (+)-Pinoresinol and its Derivatives
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | (+)-Pinoresinol | 50% Radical Scavenging Activity (RSA) at 69 µM | [10] |
| ABTS Radical Scavenging | Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 µmol/g (Ascorbic acid equivalent) | [11] |
| Ferric Reducing Antioxidant Power (FRAP) | Pinoresinol-4-O-β-D-glucopyranoside | 418.47 µmol/g (Ascorbic acid equivalent) | [11] |
Neuroprotective Effects
The diglucoside derivative of pinoresinol, in particular, has shown promising neuroprotective activities. It has been found to attenuate neuroinflammation, apoptosis, and oxidative stress in animal models of Alzheimer's disease and brain injury induced by ischemia/reperfusion.[12][13][14] The mechanisms underlying these effects involve the modulation of key signaling pathways. Pinoresinol diglucoside can inhibit the TLR4/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13][14] Concurrently, it promotes the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thus combating oxidative stress.[12][13][14]
Table 4: Neuroprotective Bioactivities of Pinoresinol Derivatives
| Model | Compound | Effect | Signaling Pathway | Reference |
| Aβ1-42 induced AD mice | Pinoresinol diglucoside | Attenuated neuroinflammation, apoptosis, and oxidative stress | TLR4/NF-κB ↓, Nrf2/HO-1 ↑ | [13][14] |
| Ischemia/Reperfusion brain injury mice | Pinoresinol diglucoside | Reduced inflammation and oxidative stress | NF-κB ↓, Nrf2/HO-1 ↑ | [12] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[17]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of (+)-Pinoresinol diacetate or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking or pipetting.[19]
-
Absorbance Measurement: Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[15][16] A reference wavelength of >650 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[20] The stable DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to a pale yellow, which is measured spectrophotometrically.[21][22]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[21] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[21]
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[21]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the sample or standard to an equal volume of the DPPH working solution.[21] Include a blank control containing only the solvent and DPPH solution.[21]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[21]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Anti-inflammatory Potential: Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of NOS, an enzyme family that produces nitric oxide (NO), a key signaling molecule in inflammation. Since NO is rapidly oxidized to nitrite (NO₂) and nitrate (NO₃), NOS activity can be quantified by measuring these stable end products, often using the Griess reagent.[23][24]
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. If necessary, deproteinize the samples.
-
NOS Reaction:
-
Nitrate Reduction (if necessary): Some kits include a step to convert nitrate to nitrite using nitrate reductase to measure total NO production.
-
NO Detection (Griess Reaction):
-
Absorbance Measurement: Measure the absorbance of the colored azo dye product at 540-570 nm.[24][25]
-
Data Analysis: Quantify the nitrite concentration by comparing the sample absorbance to a standard curve prepared with known concentrations of sodium nitrite. Calculate NOS activity based on the amount of nitrite produced per unit time per amount of protein.
Modulation of Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[26][27][28] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[29][30] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[29][30] (+)-Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[6][7]
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1). Pinoresinol derivatives have been shown to activate this pathway, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, which is a key component of its neuroprotective effects.[12][13][14]
Conclusion
The in vitro evidence strongly supports the multifaceted bioactivity of (+)-pinoresinol and its derivatives. Its ability to selectively induce cytotoxicity in cancer cells, potently suppress key inflammatory pathways, exhibit robust antioxidant activity, and provide neuroprotection highlights its significant therapeutic potential. The detailed protocols and consolidated data presented in this guide serve as a foundational resource for researchers aiming to further explore the mechanisms of action of this compound and develop it as a lead compound for applications in oncology, inflammatory diseases, and neurodegenerative disorders. Further investigation into the structure-activity relationship of its various derivatives is warranted to optimize its pharmacological profile.
References
- 1. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. abcam.com [abcam.com]
- 26. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 30. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
The Discovery and Historical Research of (+)-Pinoresinol Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pinoresinol, a key dietary lignan, has been the subject of extensive research since its discovery, owing to its significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its diacetate derivative, (+)-pinoresinol diacetate, has been synthesized and characterized as part of the broader effort to understand the structure and reactivity of pinoresinol. This technical guide provides a comprehensive overview of the discovery, historical research, and experimental protocols related to (+)-pinoresinol and its diacetate. It includes detailed methodologies for extraction, synthesis, and characterization, as well as an exploration of the signaling pathways influenced by pinoresinol.
Discovery and Historical Context
The journey of (+)-pinoresinol research began with its isolation from various plant sources. It is a furofuran-type lignan, structurally defined as two coniferyl alcohol units linked at the β-β' carbons.
1.1. Initial Isolation and Structural Elucidation of (+)-Pinoresinol
(+)-Pinoresinol was first discovered in plants of the Forsythia genus. A key breakthrough in understanding its biosynthesis was the discovery of the first dirigent protein in Forsythia intermedia. This protein was found to guide the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol monomers[1].
Early structural elucidation work on pinoresinol and other lignans was pioneered by chemists like Haworth and Freudenberg, who developed methods for methylation and other derivatizations to determine the structure of complex natural products.
1.2. This compound
The diacetate derivative of (+)-pinoresinol, while not a naturally occurring compound, has been synthesized for characterization purposes. The acetylation of the two phenolic hydroxyl groups of pinoresinol yields this compound. The crystal structure of a monoclinic form of this compound was determined in 2002, providing detailed insights into its three-dimensional conformation.
Experimental Protocols
This section provides detailed methodologies for the extraction of (+)-pinoresinol from plant sources and a general procedure for its acetylation to form this compound.
2.1. Historical Extraction of (+)-Pinoresinol from Forsythia suspensa
This protocol is based on early twentieth-century methods for lignan isolation.
Materials:
-
Dried stems of Forsythia suspensa
-
Methanol
-
Water
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
Grinding and Extraction: The dried and ground plant material is extracted with a mixture of methanol and water (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 48 hours), often with occasional shaking. The extraction is typically repeated with fresh solvent to ensure maximum yield.
-
Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For example, it can be dissolved in a water-methanol mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous-methanolic phase is then partitioned against a solvent of intermediate polarity, such as ethyl acetate, to extract the lignans.
-
Chromatographic Purification: The ethyl acetate fraction is concentrated and then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure (+)-pinoresinol are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., ethanol/n-hexanes) to yield pure (+)-pinoresinol.
2.2. Synthesis of this compound
This is a general method for the acetylation of phenols, which would have been applicable in early syntheses.
Materials:
-
(+)-Pinoresinol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: (+)-Pinoresinol is dissolved in a mixture of pyridine and acetic anhydride. The reaction is typically carried out at room temperature and stirred for several hours.
-
Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid to neutralize the pyridine. The aqueous layer is then extracted with diethyl ether.
-
Washing: The ether extract is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: The ether layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.
Quantitative Data
The following tables summarize key quantitative data for (+)-pinoresinol and a modern synthesis of a related brominated derivative. Historical quantitative data for the diacetate is scarce in the readily available literature.
Table 1: Physicochemical Properties of Pinoresinol and Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| (+)-Pinoresinol | C₂₀H₂₂O₆ | 358.38 | 113.5–114.5[2] |
| 5,5′-Bromopinoresinol | C₂₀H₂₀Br₂O₆ | 516.18 | 210.2–211.5[2][3] |
| Ethyl 5-bromoferulate acetate | C₁₄H₁₅BrO₅ | 343.17 | 104.5–106.0[2][3] |
Table 2: Yields from a Modern Synthesis of Pinoresinol via a Brominated Intermediate
| Reaction Step | Product | Starting Material | Yield (%) |
| Acetylation | 5-Bromovanillin acetate | 5-Bromovanillin | ~100[2] |
| Horner-Wadsworth-Emmons | Ethyl 5-bromoferulate acetate | 5-Bromovanillin acetate | 70.9 (crystalline)[2][3] |
| Radical Coupling | 5,5′-Bromopinoresinol | 5-Bromoconiferyl alcohol | 24.6 (isolated crystalline)[2] |
| Debromination | Pinoresinol | 5,5′-Bromopinoresinol | ~100[2] |
Signaling Pathways
(+)-Pinoresinol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
4.1. NF-κB Signaling Pathway
Pinoresinol has been reported to inhibit the NF-κB signaling pathway. It can reduce the phosphorylation of IKK and IκB-α, and subsequently inhibit the degradation of IκB-α. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
4.2. JAK-STAT Signaling Pathway
In addition to the NF-κB pathway, pinoresinol can also attenuate the JAK-STAT signaling cascade, which is often co-activated with NF-κB in inflammatory responses. By inhibiting this pathway, pinoresinol further reduces the expression of inflammatory mediators.
Conclusion
(+)-Pinoresinol and its diacetate derivative represent a fascinating area of natural product chemistry with significant implications for drug development. While much of the historical and contemporary research has focused on the parent compound, the synthesis and characterization of this compound have been instrumental in the structural elucidation of this important lignan. The detailed experimental protocols and an understanding of the molecular pathways affected by pinoresinol provided in this guide offer a valuable resource for researchers in the field. Further investigation into the specific biological activities of this compound may reveal unique therapeutic potentials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (+)-Pinoresinol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinoresinol, a lignan found in various plants, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Its diacetate derivative, (+)-pinoresinol diacetate, is a key compound for further chemical modifications and structure-activity relationship studies. This document provides detailed application notes and protocols for the synthesis of (+)-pinoresinol and its subsequent conversion to this compound, along with purification methods.
Synthesis of (+)-Pinoresinol
The synthesis of the precursor, (+)-pinoresinol, can be achieved through various methods. Below are summaries and protocols for two common approaches: enzymatic coupling of coniferyl alcohol and a multi-step chemical synthesis from 5-bromovanillin.
Method 1: Enzymatic Synthesis of (±)-Pinoresinol
This method utilizes the oxidative coupling of coniferyl alcohol catalyzed by an enzyme like peroxidase or a chemical oxidant like ferric chloride (FeCl₃) to produce racemic (±)-pinoresinol. For the specific synthesis of the (+) enantiomer, a dirigent protein would be required; however, the racemic synthesis is more common for general laboratory applications.
Quantitative Data for (±)-Pinoresinol Synthesis
| Method/Catalyst | Starting Material | Product | Yield (NMR) | Isolated Yield (Crystalline) | Reference |
| Peroxidase/H₂O₂ | 5-Bromoconiferyl Alcohol | 5,5'-Bromopinoresinol | 44.1% | 24.6% | [1][2][3] |
| Ferric Chloride (FeCl₃) | 5-Bromoconiferyl Alcohol | 5,5'-Bromopinoresinol | 30.1% | 20.4% (TLC purification) | [4][5] |
| Ferric Chloride (FeCl₃) | Coniferyl Alcohol | (±)-Pinoresinol | - | 24% (Flash Chromatography) | [6][7] |
Experimental Protocol: Synthesis of (±)-Pinoresinol via Ferric Chloride Oxidation [6][7]
-
Reaction Setup: Dissolve coniferyl alcohol (1.0 eq) in a mixture of acetone and deionized water.
-
Addition of Oxidant: To the stirring solution, add a solution of iron (III) chloride hexahydrate (1.1 eq) in deionized water dropwise.
-
Reaction: Stir the mixture at room temperature for 1 hour. The solution will typically turn from colorless to a cloudy suspension.
-
Work-up:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (±)-pinoresinol.
Method 2: Multi-step Synthesis of Racemic Pinoresinol from 5-Bromovanillin
This approach involves the synthesis of a 5-bromo-substituted intermediate to control the regioselectivity of the coupling reaction, leading to higher yields of the desired β-β' linked dimer. The bromine is subsequently removed to yield pinoresinol.[1][2][4][5][8]
Quantitative Data for Multi-step Synthesis
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1. Acetylation | 5-Bromovanillin | 5-Bromovanillin acetate | Acetic anhydride, pyridine | ~100% | [4][5] |
| 2. Horner-Wadsworth-Emmons | 5-Bromovanillin acetate | Ethyl 5-bromoferulate | Triethyl phosphonoacetate, NaH | 95.7% (crude), 70.9% (crystalline) | [4] |
| 3. Reduction | Ethyl 5-bromoferulate | 5-Bromoconiferyl alcohol | DIBAL-H | ~90% | [1] |
| 4. Oxidative Coupling | 5-Bromoconiferyl alcohol | 5,5'-Bromopinoresinol | Peroxidase, H₂O₂ | 44.1% (NMR), 24.6% (crystalline) | [1][2][3] |
| 5. Debromination | 5,5'-Bromopinoresinol | (±)-Pinoresinol | H₂, Pd/C, Et₃N | Essentially quantitative | [1][2][3] |
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of the phenolic hydroxyl groups of (+)-pinoresinol. A standard and efficient method involves the use of acetic anhydride in the presence of a base catalyst like pyridine.
Experimental Protocol: Acetylation of (+)-Pinoresinol
This protocol is a general method for the acetylation of hydroxyl groups and can be adapted for (+)-pinoresinol.[9]
-
Reaction Setup: Dissolve (+)-pinoresinol (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath and add acetic anhydride (2.2-3.0 eq, to acetylate both hydroxyl groups) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane-ethyl acetate) to obtain pure this compound.
Purification Methods
The choice of purification method depends on the scale of the synthesis and the purity requirements.
-
Flash Chromatography: This is a widely used technique for the purification of both (+)-pinoresinol and its diacetate derivative. Silica gel is the stationary phase, and a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is used. The polarity of the mobile phase is gradually increased to elute the desired compound.[6][7]
-
Recrystallization: For obtaining highly pure crystalline material, recrystallization is an effective method. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pinoresinol, mixtures of ethanol and n-hexane have been used.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be employed. A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is a common choice.
Biological Activity of (+)-Pinoresinol
While specific biological data for this compound is not extensively available in the reviewed literature, the parent compound, (+)-pinoresinol, exhibits a range of significant biological activities. It is plausible that the diacetate may act as a prodrug, being hydrolyzed in vivo to release the active pinoresinol.
-
Anti-inflammatory Activity: (+)-Pinoresinol has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[5][10][11] This effect is partly attributed to its ability to modulate the NF-κB signaling pathway.[10]
-
Antitumor Activity: Studies have demonstrated that (+)-pinoresinol exhibits cytotoxic and anti-proliferative effects on human breast cancer cells, independent of their estrogen receptor status.[3][4][12][13] It has also been shown to induce apoptosis and cell cycle arrest in colon cancer cell lines through the activation of the ATM-p53 cascade.[6]
-
Hypoglycemic Potential: (+)-Pinoresinol has been identified as a potential hypoglycemic agent due to its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[14]
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Step-by-step experimental workflow for the acetylation of (+)-Pinoresinol.
References
- 1. scispace.com [scispace.com]
- 2. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 14. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Pinoresinol Diacetate using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinoresinol diacetate is a derivative of the lignan (+)-pinoresinol, a compound found in various plants and known for its potential biological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) Method
A. Principle
Reversed-phase HPLC is a widely used technique for the separation and quantification of moderately polar compounds like this compound. The method described here utilizes a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent, coupled with UV or Mass Spectrometry (MS) detection.
B. Experimental Protocol
1. Sample Preparation:
-
Plant Material:
-
Grind the dried plant material into a fine powder.
-
Extract the powder with methanol or ethyl acetate using sonication or Soxhlet extraction.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
For the analysis of this compound, a derivatization step is required if starting from pinoresinol. Acetylate the pinoresinol in the extract using acetic anhydride and pyridine.
-
Redissolve the dried extract or acetylated residue in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
-
Formulations:
-
Dissolve the formulation in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the solution to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC-UV/DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV/DAD at 230 and 280 nm.
3. HPLC-MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Triple quadrupole or Orbitrap.
-
Nebulizer Pressure: 40 psi.[1]
-
Drying Gas Flow: 9 L/min.[1]
-
Drying Gas Temperature: 300 °C.[1]
-
Capillary Voltage: 4.5 kV.[1]
-
Scan Range: m/z 100-1000.
-
Collision Energy: Optimized for the fragmentation of the parent ion of this compound.
C. Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used for the quantification of lignans. Specific values for this compound should be determined during method validation. The data presented for (+)-pinoresinol-di-O-beta-D-glucopyranoside is for reference.[2]
| Parameter | This compound (Illustrative) | (+)-Pinoresinol-di-O-beta-D-glucopyranoside[2] |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.068 - 0.68 |
| Correlation Coefficient (r²) | > 0.999 | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | To be determined | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | Not Reported |
| Recovery (%) | To be determined | 99.22% |
| Precision (RSD %) | < 2% | 0.50% - 0.74% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
A. Principle
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups. However, as an acetate ester, this compound may be amenable to direct analysis or after a simple extraction and cleanup.
B. Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Follow the same extraction procedure as for the HPLC method.
-
Derivatization (Silylation):
-
Evaporate the solvent from the extract to complete dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) to the dried extract.
-
Heat the mixture at 70°C for 30 minutes.
-
The sample is now ready for GC-MS injection.
-
2. GC-MS Conditions:
-
GC System: Agilent 7890B or similar.[3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injection Mode: Splitless or split (e.g., 10:1 ratio).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS System: Mass selective detector (e.g., Agilent 5977A).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
C. Quantitative Data Summary
The table below provides an illustrative summary of quantitative data for a GC-MS method. These values should be established during the validation of the specific method for this compound.
| Parameter | This compound (Illustrative) |
| Linearity Range (µg/mL) | 0.05 - 50 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Recovery (%) | To be determined |
| Precision (RSD %) | < 5% |
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC and GC-MS.
Caption: General workflow for this compound quantification.
IV. Signaling Pathway (Illustrative)
While specific signaling pathways for this compound are not extensively documented, lignans, in general, are known to be precursors to enterolignans, which have biological effects. The following diagram illustrates a simplified logical relationship from the compound to its potential biological relevance.
Caption: Potential metabolic fate and biological relevance of this compound.
References
- 1. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Extraction and Semi-Synthesis of (+)-Pinoresinol Diacetate from Forsythia suspensa
Abstract
This document provides a comprehensive protocol for the extraction of (+)-pinoresinol from a plant source and its subsequent conversion to (+)-pinoresinol diacetate. This compound is not abundant in nature; therefore, this protocol details a semi-synthetic approach. The procedure involves the extraction of (+)-pinoresinol from the leaves of Forsythia suspensa, a known rich source of this lignan. The protocol outlines the preparation of plant material, a robust extraction method, purification of the crude extract, acetylation of (+)-pinoresinol, and final purification of the target compound, this compound. Analytical methods for quantification and characterization at each stage are also described. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Lignans are a class of polyphenolic compounds found in various plants, recognized for their diverse biological activities. (+)-Pinoresinol, a furofuran lignan, is a key precursor in the biosynthesis of other lignans and has demonstrated various pharmacological properties. Its derivative, this compound, is of interest for further pharmacological investigation due to the potential for altered bioavailability and activity upon acetylation of its phenolic hydroxyl groups.
While (+)-pinoresinol is naturally present in plants such as Forsythia suspensa, sesame seeds, and olive oil, its diacetate form is not a common natural product.[1] This protocol, therefore, details a two-part procedure: the extraction and purification of (+)-pinoresinol from Forsythia suspensa leaves, followed by a straightforward chemical acetylation to yield this compound.
Materials and Reagents
-
Plant Material: Dried leaves of Forsythia suspensa.
-
Solvents: Methanol (HPLC grade), Ethanol (95%), Ethyl acetate (ACS grade), Hexane (ACS grade), Chloroform (ACS grade), Dichloromethane (ACS grade), Deionized water.
-
Reagents for Acetylation: Acetic anhydride, Pyridine (anhydrous).
-
Chromatography: Silica gel (for column chromatography, 70-230 mesh), TLC plates (silica gel 60 F254).
-
Standards: (+)-Pinoresinol (for comparison).
Experimental Protocols
The overall workflow is divided into four main stages:
-
Extraction of (+)-Pinoresinol from Forsythia suspensa.
-
Purification of (+)-Pinoresinol.
-
Acetylation of (+)-Pinoresinol to this compound.
-
Purification of this compound.
This protocol is adapted from established methods for lignan extraction from Forsythia species.[2]
-
Plant Material Preparation:
-
Grind dried leaves of Forsythia suspensa into a fine powder (approx. 40-60 mesh).
-
Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.
-
-
Ultrasonic-Assisted Extraction:
-
Weigh 100 g of the dried plant powder and place it into a 2 L flask.
-
Add 1 L of 75% ethanol.
-
Place the flask in an ultrasonic bath and extract at 50°C for 25 minutes.[3]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a viscous aqueous suspension.
-
-
Liquid-Liquid Partitioning:
-
To the aqueous suspension (approx. 200 mL), add 200 mL of ethyl acetate and shake vigorously in a separatory funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the partitioning three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude (+)-pinoresinol extract.
-
The crude extract is purified using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of 150 g of silica gel in hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Equilibrate the column with the starting mobile phase (Hexane:Ethyl Acetate, 80:20 v/v).
-
-
Sample Loading:
-
Dissolve the crude extract (approx. 5-10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (approx. 15 g).
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing ethyl acetate in hexane. Start with Hexane:Ethyl Acetate (80:20) and gradually increase the polarity to Hexane:Ethyl Acetate (40:60).
-
Collect fractions of 20 mL each.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (50:50).
-
Visualize spots under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid reagent.
-
Combine fractions containing the spot corresponding to the (+)-pinoresinol standard (Rf value will vary but should be consistent).
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions to obtain purified (+)-pinoresinol as a white to off-white solid.
-
Verify the purity using HPLC analysis.
-
This procedure uses a standard method for acetylating phenolic hydroxyl groups.[4][5]
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve 100 mg of purified (+)-pinoresinol in 5 mL of anhydrous pyridine.
-
Add 2.5 mL of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
-
Reaction Quenching and Extraction:
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
The crude acetylated product is purified by a final chromatographic step.
-
Column Chromatography:
-
Perform silica gel column chromatography as described in Protocol 2, but with a less polar mobile phase system, such as a gradient of ethyl acetate in hexane starting from Hexane:Ethyl Acetate (95:5).
-
Monitor fractions by TLC (e.g., Hexane:Ethyl Acetate, 80:20) for the product spot, which will have a higher Rf value than the starting pinoresinol.
-
-
Crystallization (Optional):
-
The purified this compound can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to obtain fine white crystals.
-
-
Product Characterization:
-
Confirm the structure and purity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
| Step | Parameter | Value | Notes |
| Extraction | Starting Plant Material | 100 g | Dried Forsythia suspensa leaves |
| Crude Extract Yield | ~5-7 g | Varies with plant material batch | |
| Purification | Purified (+)-Pinoresinol | ~150-250 mg | Yield depends on crude extract quality |
| Acetylation | Starting (+)-Pinoresinol | 100 mg | |
| Crude Diacetate Product | ~110-120 mg | Theoretical yield is ~123 mg | |
| Final Purification | Purified this compound | ~90-105 mg | Final yield after chromatography |
| Parameter | Condition for (+)-Pinoresinol | Condition for this compound |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Methanol | A: Water (0.1% Formic Acid), B: Acetonitrile |
| Gradient | 0-30 min, 30-80% B; 30-35 min, 80-30% B | 0-25 min, 50-95% B; 25-30 min, 95-50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD at 232 nm and 280 nm[6] | DAD at 230 nm and 280 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected Rt | ~10-15 min (variable) | Higher than pinoresinol (more nonpolar) |
Visualizations
Caption: Workflow for the extraction and semi-synthesis of this compound.
Caption: Chemical transformation pathway for the acetylation of (+)-Pinoresinol.
Conclusion
References
- 1. Pinoresinol - Wikipedia [en.wikipedia.org]
- 2. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 6. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Pinoresinol Diacetate in Cell Culture
A Note on (+)-Pinoresinol Diacetate: The following application notes and protocols are based on studies conducted with (+)-pinoresinol. This compound is the acetylated form of (+)-pinoresinol. In cell culture, the diacetate form is likely to be hydrolyzed by intracellular esterases, releasing (+)-pinoresinol as the active compound. Therefore, the biological activities described for (+)-pinoresinol are considered highly relevant to the use of its diacetate derivative.
I. Application Notes
Anti-Cancer Applications
(+)-Pinoresinol has demonstrated significant anti-cancer properties across a variety of cancer cell lines, operating through multiple mechanisms including cytotoxicity, inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[1][2] Its activity appears to be independent of the estrogen receptor status in breast cancer cells.[1][2]
-
Breast Cancer: (+)-Pinoresinol exhibits cytotoxic and anti-proliferative effects on both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells.[1][3] It has been shown to induce apoptosis in SkBr3 cells.[4] Notably, it displays lower cytotoxicity towards non-tumorigenic human mammary epithelial cells (MCF10A) at certain concentrations.[3]
-
Leukemia: A potent anti-proliferative activity has been observed in p53-null HL-60 leukemia cells, with an IC50 of 8 µM.[5] It also affects their multidrug-resistant variant (HL60R) and K562 cells.[5] In HL-60 cells, it causes a G0/G1 phase cell cycle block and promotes differentiation.[5]
-
Colon Cancer: (+)-Pinoresinol inhibits the proliferation of p53 wild-type colon cancer cells such as HCT116 and RKO.[5][6] This effect is associated with the activation of the ATM-p53 signaling cascade, leading to apoptosis and G2/M arrest.[6]
-
Prostate Cancer: The proliferation of p53 wild-type LNCaP prostate cancer cells is inhibited by (+)-pinoresinol.[5]
Anti-Inflammatory Applications
(+)-Pinoresinol has shown potent anti-inflammatory effects in various cell models, primarily through the modulation of key inflammatory signaling pathways.
-
Intestinal Inflammation: In the human intestinal Caco-2 cell model, (+)-pinoresinol was found to have the strongest anti-inflammatory properties among several tested lignans.[7] It significantly reduces the secretion of pro-inflammatory cytokines like IL-6 and macrophage chemoattractant protein-1 by acting on the NF-κB signaling pathway.[7]
-
Macrophage-Mediated Inflammation: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pinoresinol significantly decreases the secretion of TNF-α, IL-6, and IL-1β.[8] This is achieved by suppressing the phosphorylation of ERK1/2 and p38 in the MAPK signaling pathway.[8]
-
Peripheral Blood Mononuclear Cells (PBMCs): (+)-Pinoresinol inhibits the expression of TNF-α and, to a lesser extent, IL-1β in PBMCs.[9]
Neuroprotective and Other Applications
-
Neuroprotection: In vitro studies using neuro2a cells have shown that (+)-pinoresinol can facilitate calcium influx and inhibit acetylcholinesterase (AChE) activity, suggesting a potential role in ameliorating memory impairment.[10] Further research indicates it can attenuate neuroinflammation, apoptosis, and oxidative stress.[11]
-
Wound Healing: (+)-Pinoresinol has been shown to enhance the proliferation of human keratinocytes, suggesting its potential application in promoting wound healing.[9][12]
-
Oral Barrier Integrity: In TR146 human buccal cell monolayers, pinoresinol improves barrier integrity by increasing transepithelial electrical resistance and upregulating the expression of tight junction proteins.[13]
-
Myoblast Proliferation: (+)-Pinoresinol stimulates the proliferation of C2C12 mouse myoblasts by activating the Akt/mTOR signaling pathway.[14]
II. Quantitative Data Summary
Table 1: Cytotoxicity and Anti-proliferative Effects of (+)-Pinoresinol
| Cell Line | Cell Type | Effect | IC50 / Concentration | Duration | Reference |
| HL-60 | Human Leukemia | Anti-proliferative | 8 µM | Not Specified | [5] |
| HL60R | Human Leukemia (Multidrug Resistant) | Anti-proliferative | 32 µM | Not Specified | [5] |
| SkBr3 | Human Breast Cancer | Cytotoxic | 575 µM | 48 hours | [4] |
| Fibroblast | Normal Human Cell | Cytotoxic | 575 µM (49% viability) | 48 hours | [4] |
| HEK-293 | Normal Human Embryonic Kidney | Cytotoxic | 575 µM (49% viability) | 48 hours | [4] |
| MDA-MB-231 | Human Breast Cancer | Cytotoxic | 0.001 - 1 µM | 24 hours | [3] |
| MCF7 | Human Breast Cancer | Cytotoxic | 0.001 - 1 µM | 24 hours | [3] |
Table 2: Effects of (+)-Pinoresinol on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration | Duration | Key Findings | Reference |
| SkBr3 | Induction of Apoptosis | 575 µM | 24 hours | 9-fold increase in apoptosis | [4][15] |
| SkBr3 | Induction of Apoptosis | 575 µM | 48 hours | 11-fold increase in apoptosis | [4][15] |
| Fibroblast | Induction of Apoptosis | 575 µM | 48 hours | 10.5-fold increase in apoptosis | [4][15] |
| HEK-293 | Induction of Apoptosis | 575 µM | 48 hours | 9-fold increase in apoptosis | [4][15] |
| MCF10A | Induction of Apoptosis | 100 µM | 24 hours | 445.86% increase in apoptosis | [3] |
| MDA-MB-231 | Cell Cycle Arrest | Not Specified | 24 hours | 20.97% increase in G0/G1 phase | [3] |
| HL-60 | Cell Cycle Arrest | Not Specified | Not Specified | Block of cell cycle in G0/G1 phase | [5] |
III. Experimental Protocols
Cytotoxicity Assay (MTT or CellTiter-Blue®)
This protocol is adapted from methodologies used to assess the effect of (+)-pinoresinol on cell viability.[3][4]
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium (e.g., MEM, DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
CellTiter-Blue® Cell Viability Assay kit or MTT reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-7,000 cells/well, depending on the cell line's growth rate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.001 to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., 20 µL of CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Ex. 560 nm/Em. 590 nm for CellTiter-Blue®) or absorbance (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background from the no-cell control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology for analyzing cell cycle distribution after treatment with (+)-pinoresinol.[3]
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours of attachment, treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 24 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using software like FlowJo to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol is adapted from the methodology used to quantify apoptosis induced by (+)-pinoresinol.[4][15]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis protocol for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the DCFH-DA probe to measure ROS levels.[3]
Materials:
-
96-well black, clear-bottom cell culture plates
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5,000-7,000 cells/well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of medium containing 100 µM DCFH-DA to each well.
-
Incubate the plate for 30 minutes at 37°C and 5% CO₂ in the dark.
-
Measure the fluorescence (Ex. 485 nm/Em. 535 nm) using a microplate reader. Readings can be taken kinetically over a period of time (e.g., 30 minutes).
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
IV. Signaling Pathways and Workflow Diagrams
Caption: Key signaling pathways modulated by (+)-Pinoresinol.
Caption: Anti-inflammatory mechanism of (+)-Pinoresinol.
Caption: General workflow for assessing cell cytotoxicity.
References
- 1. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pinoresinol enhances oral barrier integrity and function in human buccal cell monolayers | PLOS One [journals.plos.org]
- 14. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway [mdpi.com]
- 15. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
Application Notes and Protocols for the Formulation of (+)-Pinoresinol Diacetate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Pinoresinol, a lignan found in various plants, and its derivatives such as (+)-Pinoresinol diacetate, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3][4][5]. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound. However, like many natural products, it is poorly soluble in aqueous solutions, presenting a challenge for achieving adequate bioavailability in animal models[6].
These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in in vivo studies. The methodologies are designed to enhance the solubility and stability of the compound, ensuring reliable and reproducible results. The provided protocols are based on common formulation strategies for poorly water-soluble compounds and should be adapted and validated by the end-user for their specific research needs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Data | Source |
| Molecular Formula | C₂₄H₂₆O₈ | [7][8] |
| Molecular Weight | 442.46 g/mol | [7][8] |
| Appearance | Powder | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [9][10] |
| Storage | Store at 2-8°C, protected from light and air. For long-term storage, freezing is recommended. | [8][9] |
Formulation Strategies for Poorly Water-Soluble Compounds
Several strategies can be employed to formulate poorly water-soluble compounds like this compound for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the animal model.
-
Co-solvent Systems: The use of a mixture of a primary solvent in which the compound is highly soluble (e.g., DMSO) and a vehicle that is miscible with the primary solvent and biocompatible (e.g., polyethylene glycol, propylene glycol) is a common approach. Surfactants are often included to improve stability and prevent precipitation upon dilution in aqueous physiological fluids[11][12].
-
Suspensions: If the compound cannot be fully solubilized, a uniform suspension can be prepared. This involves reducing the particle size of the compound to enhance its dissolution rate and suspending it in a suitable vehicle, often with the aid of a suspending agent[6].
-
Emulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble drugs. They consist of a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium[4].
Experimental Protocols
Note: All procedures for parenteral administration must be conducted under sterile conditions using sterile equipment and reagents to prevent contamination[1][2]. Pharmaceutical-grade excipients should be used when available[2][13].
Protocol 1: Co-solvent Formulation for Parenteral and Oral Administration
This protocol is based on a common vehicle composition for in vivo studies of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of the Stock Solution:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Preparation of the Final Formulation (Example for a 2 mg/mL working solution):
-
In a sterile tube, add the following excipients in the specified order, vortexing after each addition:
-
50 µL of the this compound stock solution in DMSO (40 mg/mL).
-
300 µL of PEG 400.
-
50 µL of Tween® 80.
-
600 µL of sterile saline or PBS.
-
-
This will result in a final formulation with a composition of 5% DMSO, 30% PEG 400, 5% Tween 80, and 60% saline/PBS.
-
Vortex the final mixture vigorously to ensure a clear and homogenous solution.
-
-
Quality Control:
-
Visually inspect the solution for any precipitation or cloudiness. If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or reducing the final concentration of the compound.
-
For parenteral administration, it is recommended to filter the final solution through a sterile 0.22 µm syringe filter[1].
-
Table of Formulation Components:
| Component | Volume (for 1 mL) | Percentage (%) | Purpose |
| This compound Stock in DMSO (40 mg/mL) | 50 µL | 5 | Primary Solvent |
| PEG 400 | 300 µL | 30 | Co-solvent, Viscosity modifier |
| Tween® 80 | 50 µL | 5 | Surfactant, Solubilizer |
| Saline/PBS | 600 µL | 60 | Diluent, Vehicle |
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is suitable for administering higher doses of this compound that cannot be achieved with the co-solvent system.
Materials:
-
This compound, micronized if possible
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Sterile vials
Procedure:
-
Preparation of the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water or saline. This can be done by slowly adding the CMC powder to the water/saline while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
-
Preparation of the Suspension:
-
Accurately weigh the required amount of this compound.
-
If not already micronized, reduce the particle size of the compound using a mortar and pestle.
-
In a sterile vial, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.
-
Continuously stir the suspension using a magnetic stirrer before and during administration to ensure dose uniformity.
-
Table of Suspension Formulation Components:
| Component | Concentration | Purpose |
| This compound | Target dose (e.g., 10-100 mg/kg) | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending agent |
| Sterile Water or Saline | q.s. to final volume | Vehicle |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing a co-solvent formulation of this compound.
Caption: Workflow for co-solvent formulation.
Signaling Pathways Modulated by (+)-Pinoresinol
(+)-Pinoresinol has been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway:
Pinoresinol has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation[1][2][3][4][14]. It can attenuate the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by (+)-Pinoresinol.
PI3K/Akt Signaling Pathway:
Pinoresinol has also been demonstrated to activate the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival[6][15]. This pathway can be stimulated by growth factors such as IGF-1.
Caption: Activation of the Akt/mTOR pathway by (+)-Pinoresinol.
Conclusion
The successful formulation of this compound is a critical step for obtaining meaningful and reproducible data in in vivo studies. The protocols provided here offer a starting point for researchers to develop stable and effective formulations for both parenteral and oral administration. It is imperative that researchers conduct their own stability and solubility studies to optimize the formulation for their specific experimental conditions. The elucidation of the signaling pathways modulated by (+)-Pinoresinol further underscores its therapeutic potential and provides a basis for mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cphi-online.com [cphi-online.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 11. (±)-Pinoresinol | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (+)-Pinoresinol Diacetate Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinoresinol diacetate, a derivative of the naturally occurring lignan (+)-pinoresinol, presents a compelling subject for investigation within drug discovery and development. Lignans, including pinoresinol, have demonstrated a variety of biological activities, such as anti-inflammatory and neuroprotective effects. The acetylation of pinoresinol to form the diacetate derivative may alter its pharmacokinetic and pharmacodynamic properties, including its ability to interact with protein targets. Understanding the protein binding profile of this compound is crucial for elucidating its mechanism of action, identifying potential therapeutic targets, and assessing its off-target effects.
These application notes provide a comprehensive guide for researchers interested in investigating the protein binding characteristics of this compound. The protocols outlined below describe established biophysical and proteomic techniques for identifying and characterizing the interaction of small molecules with their protein partners. While direct binding data for this compound is not yet extensively available, the methodologies provided will enable researchers to generate this critical information.
Potential Protein Targets and Signaling Pathways
Based on studies of the parent compound, (+)-pinoresinol, several protein targets and signaling pathways are of interest for investigation with this compound. It is hypothesized that the diacetate derivative may interact with similar targets, although the binding affinities and downstream effects may differ.
1. Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling:
In silico docking studies have suggested that pinoresinol may bind to the active site of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key regulator of cell growth, proliferation, and differentiation. Activation of IGF-1R can trigger downstream signaling cascades, including the Akt/mTOR pathway.[1][2]
2. NF-κB and JAK-STAT Signaling Pathways:
Pinoresinol has been shown to attenuate inflammation by targeting the NF-κB and JAK-STAT signaling pathways.[1][3][4] It has been observed to repress the activation and nuclear translocation of p65 NF-κB and STAT3, key transcription factors in these pathways.[1][3][4]
The following diagram illustrates the potential interaction of pinoresinol with the NF-κB signaling pathway, based on existing literature.
Caption: Putative mechanism of pinoresinol-mediated inhibition of the NF-κB signaling pathway.
Quantitative Data on Pinoresinol and Related Compounds
While specific quantitative binding data for this compound is not available in the current literature, studies on pinoresinol (PINL) and its diglucoside (PDG) provide some context for plasma protein binding.
| Compound | Species | Plasma Protein Binding Rate (%) | Method |
| Pinoresinol (PINL) | Human | 89.03 | Not Specified |
| Pinoresinol (PINL) | Rat | 57.74 | Not Specified |
| Pinoresinol Diglucoside (PDG) | Human | 45.21 | Not Specified |
| Pinoresinol Diglucoside (PDG) | Rat | 37.69 | Not Specified |
| Data from a study on the ADME properties of pinoresinol and its diglucoside.[5][6] |
Molecular docking studies have also provided estimated binding energies for the interaction of pinoresinol with certain proteins.
| Ligand | Protein Target | Binding Free Energy (kcal/mol) | Method |
| Pinoresinol | p65 NF-κB | -13.6 | In silico docking |
| Pinoresinol | STAT3 | -15.21 | In silico docking |
| These values are from a bioinformatic analysis and require experimental validation.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for identifying and characterizing the protein binding of this compound.
Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol describes a common approach for identifying unknown protein targets of a small molecule from a complex biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4.2. Surface plasmon resonance (SPR) [bio-protocol.org]
- 6. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Pinoresinol Diacetate in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Pinoresinol, a lignan found in various plants, has garnered significant interest for its potential therapeutic properties, including its role as an enzyme inhibitor. Its derivative, (+)-Pinoresinol diacetate, is also being explored for similar activities. These compounds are of particular interest in drug development for their potential to modulate key enzymatic pathways involved in various diseases. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, focusing on its potential targets: α-glucosidase, pancreatic lipase, and cyclooxygenase-2 (COX-2).
While specific quantitative data for the inhibitory activity of this compound is not extensively available in current literature, the data for its parent compound, (+)-pinoresinol, and its glycosides strongly suggest that the diacetate form may also exhibit significant inhibitory effects.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of (+)-pinoresinol and its derivatives against various enzymes. This data can serve as a reference for designing experiments with this compound.
| Compound | Enzyme | Source | IC50 Value | Type of Inhibition |
| (+)-Pinoresinol | Rat Intestinal Maltase (α-glucosidase) | Sesamum indicum (defatted seeds) | 34.3 µM[1] | Competitive and Noncompetitive[1] |
| Pinoresinol-4-O-β-D-glucopyranoside | α-glucosidase | Prunus domestica (prunes) | 48.13 µg/ml[2] | Not specified |
| Pinoresinol diglucoside | α-glucosidase | Actinidia arguta (hardy kiwi) | Potent inhibitor (specific IC50 not provided)[3] | Not specified |
| (+)-Pinoresinol | Pancreatic Lipase | Not specified | 10.1 µM[4] | Not specified |
| (+)-Pinoresinol | Cyclooxygenase-2 (COX-2) | Not specified | Reduced PGE2 production (direct IC50 not provided)[5] | Not specified |
Experimental Protocols
Herein are detailed protocols for performing enzyme inhibition assays for α-glucosidase, pancreatic lipase, and COX-2, which can be adapted for testing this compound.
α-Glucosidase Inhibition Assay
This protocol is designed to screen for and quantify the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Prepare a stock solution of acarbose for use as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the α-glucosidase solution.
-
Add 50 µL of the test compound solution at various concentrations. For the control well, add 50 µL of the buffer or solvent used to dissolve the compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Pancreatic Lipase Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
This compound
-
Orlistat (positive control)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a 20 mM solution of pNPP in isopropanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Prepare a stock solution of Orlistat for use as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the pancreatic lipase solution.
-
Add 50 µL of the test compound solution at various concentrations. For the control well, add 50 µL of the buffer or solvent.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in the α-glucosidase assay protocol.
-
Determine the IC50 value from the dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is a cell-free assay to determine the direct inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heme
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Preparation of Reagents:
-
Prepare the COX-2 enzyme solution in Tris-HCl buffer containing heme according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid in ethanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Prepare a stock solution of Celecoxib for use as a positive control.
-
-
Assay Protocol:
-
In a reaction tube, combine the COX-2 enzyme solution and the test compound at various concentrations.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a commercially available PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of α-glucosidase by this compound.
Caption: General workflow for enzyme inhibition assays.
Caption: Logical relationship of enzyme, substrate, and inhibitor.
References
- 1. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (+)-Pinoresinol Diacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (+)-Pinoresinol diacetate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing (+)-pinoresinol, the precursor to this compound?
A1: The primary methods for synthesizing (+)-pinoresinol include:
-
Enzymatic Synthesis (Stereoselective): This method utilizes oxidative enzymes, such as laccases or peroxidases, in the presence of a dirigent protein.[1][2] The dirigent protein, first discovered in Forsythia intermedia, guides the stereoselective coupling of two coniferyl alcohol monomers to form (+)-pinoresinol. This approach is crucial for obtaining the desired enantiomerically pure product.[1][3]
-
Chemical Synthesis (Often Racemic): Traditional chemical methods often involve the radical coupling of coniferyl alcohol using various oxidants like ferric chloride (FeCl₃), silver oxide, or manganese acetate.[4] However, these methods typically produce a racemic mixture of pinoresinol and can result in low yields (often no more than 13%) and a complex mixture of side products, making purification challenging.[4]
-
High-Yield Chemical Synthesis of Racemic Pinoresinol: A more recent and efficient chemical method involves the use of 5-bromoconiferyl alcohol as a starting material. The bromine atom at the C-5 position simplifies the radical coupling reaction, leading to a higher yield of a key intermediate, 5,5′-bromopinoresinol, which can be subsequently debrominated to yield pinoresinol.[4]
Q2: How can I achieve the desired (+) stereochemistry for pinoresinol?
A2: To synthesize the specific (+) enantiomer of pinoresinol, a dirigent protein is essential.[1] These proteins direct the stereoselective biosynthesis from coniferyl alcohol monomers. Without a dirigent protein, the enzymatic or chemical oxidation of coniferyl alcohol will typically result in a racemic mixture of (+)- and (-)-pinoresinol.[4] For laboratory-scale synthesis, researchers can utilize commercially available enzyme systems or explore whole-cell biocatalytic approaches that express the necessary dirigent proteins and oxidases.[5]
Q3: What is the final step to convert (+)-pinoresinol to this compound?
A3: The final step is an acetylation reaction. This is typically achieved by treating (+)-pinoresinol with acetic anhydride in the presence of a base, such as pyridine.[6] This reaction converts the two phenolic hydroxyl groups of pinoresinol into acetate esters, yielding this compound.
Q4: What are the expected yields for pinoresinol synthesis?
A4: The yields vary significantly depending on the chosen method:
-
Traditional Enzymatic/Chemical Synthesis from Coniferyl Alcohol: The yield is often low, reported to be no more than 13%.[4]
-
High-Yield Synthesis from 5-Bromovanillin: This method shows a significant improvement. The isolated crystalline yield of the 5,5′-bromopinoresinol intermediate is reported to be 24.6%, and its subsequent conversion to pinoresinol is essentially quantitative.[7]
-
Acetylation to this compound: The acetylation of phenolic hydroxyl groups with acetic anhydride and pyridine is generally a high-yielding reaction, often approaching quantitative conversion under optimal conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of pinoresinol in enzymatic synthesis | Inefficient enzymatic activity. | - Ensure optimal pH and temperature for the chosen laccase or peroxidase.- Verify the integrity and concentration of the dirigent protein.- Use freshly prepared reagents, especially hydrogen peroxide if using a peroxidase. |
| Formation of side products due to non-selective coupling. | - Increase the concentration of the dirigent protein relative to the enzyme to favor stereoselective coupling.- Optimize the rate of addition of coniferyl alcohol to the reaction mixture to maintain a low substrate concentration. | |
| Low yield of pinoresinol in chemical synthesis (from coniferyl alcohol) | Formation of multiple side products (β-O-4, β-5 linkages). | - Consider switching to the high-yield synthesis method using 5-bromoconiferyl alcohol to simplify the product mixture.[4]- Optimize the reaction conditions (solvent, temperature, oxidant concentration) to favor the desired β-β linkage. |
| Difficult purification. | - Employ flash chromatography for purification. A common solvent system is a gradient of ethyl acetate in hexane.[8] | |
| Incomplete acetylation of (+)-pinoresinol | Insufficient acetylating agent or catalyst. | - Use an excess of acetic anhydride (at least 2 equivalents per hydroxyl group).[9]- Ensure the pyridine used is anhydrous, as water can quench the acetic anhydride. |
| Steric hindrance. | - While less common for phenolic hydroxyls, if steric hindrance is suspected, consider using a more reactive acylating agent or a stronger catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. | |
| Reaction time is too short. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[9] | |
| Presence of impurities in the final this compound product | Incomplete reaction or side reactions. | - Purify the crude product using silica gel column chromatography. |
| Residual pyridine. | - After the reaction, co-evaporate the mixture with toluene multiple times to azeotropically remove residual pyridine.[9] | |
| Hydrolysis of the diacetate. | - During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
Quantitative Data Summary
Table 1: Comparison of Pinoresinol Synthesis Yields
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Traditional Radical Coupling | Coniferyl Alcohol | Oxidative enzymes (peroxidase/laccase) or FeCl₃ | ≤ 13% | [4] |
| High-Yield Method | 5-Bromovanillin | Peroxidase, H₂O₂, Pd/C, H₂ | 24.6% (isolated crystalline 5,5′-bromopinoresinol) | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of (±)-Pinoresinol via 5,5′-Bromopinoresinol
This protocol is adapted from the work of Yue et al. (2021).[4]
Step 1: Synthesis of 5-Bromoconiferyl Alcohol
This multi-step synthesis starts from 5-bromovanillin and involves acetylation, a Horner-Wadsworth-Emmons reaction, and reduction. For the detailed protocol, please refer to the supplementary information of the cited reference.
Step 2: Peroxidase-Catalyzed Radical Coupling of 5-Bromoconiferyl Alcohol
-
Dissolve 5-bromoconiferyl alcohol in an acetone-buffer solution.
-
Add peroxidase to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) to initiate the radical coupling reaction.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude 5,5′-bromopinoresinol by recrystallization from a hexane/ethanol mixture to obtain a crystalline solid.
Step 3: Debromination of 5,5′-Bromopinoresinol to Pinoresinol
-
Dissolve the purified 5,5′-bromopinoresinol in methanol.
-
Add triethylamine (Et₃N) and palladium on activated carbon (Pd/C, 10 wt% loading).
-
Stir the mixture under a hydrogen atmosphere (H₂) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain pinoresinol, which is reported to be essentially quantitative.
Protocol 2: General Procedure for the Acetylation of (+)-Pinoresinol
This is a general protocol for O-acetylation using acetic anhydride and pyridine.[6][9]
-
Dissolve (+)-pinoresinol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (Ac₂O, at least 2.0 equivalents per hydroxyl group, so a total of >4.0 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a small amount of methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography if necessary.
Visualizations
Caption: Stereoselective synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opposite Stereoselectivities of Dirigent Proteins in Arabidopsis and Schizandra Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 5. Three-steps in one-pot: whole-cell biocatalytic synthesis of enantiopure (+)- and (−)-pinoresinol via kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (+)-Pinoresinol Diacetate in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing (+)-pinoresinol diacetate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous buffers a concern?
A: this compound is a lignan, a class of polyphenolic compounds. It is the diacetylated form of (+)-pinoresinol.[1] The stability of this compound in aqueous buffers is a critical consideration for experimental accuracy and reproducibility due to two primary factors:
-
Hydrolysis: The two acetate ester groups on the molecule are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction converts this compound back to (+)-pinoresinol or a monoacetate intermediate, altering the compound's properties and potentially its biological activity.
-
Oxidation: The phenolic core of the pinoresinol structure is prone to oxidative degradation, which can be influenced by factors such as pH, temperature, and the presence of metal ions or reactive oxygen species in the buffer.
Q2: What are the main factors that influence the stability of this compound in experimental buffers?
A: The stability of this compound in solution is primarily influenced by:
-
pH of the buffer: Both acidic and basic conditions can catalyze the hydrolysis of the acetate esters. Generally, ester hydrolysis is more rapid at alkaline pH.[2] Some phenolic compounds are also unstable at high pH.[3][4]
-
Temperature: Higher temperatures typically accelerate the rates of both hydrolysis and oxidation.
-
Buffer Composition: Certain buffer components can interact with the compound or catalyze its degradation. For example, phosphate buffers can sometimes participate in reactions.
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative degradation of the phenolic structure.
-
Light Exposure: Exposure to light, particularly UV light, can promote the degradation of many phenolic compounds.
-
Presence of Metal Ions: Metal ions, such as iron or copper, can catalyze the oxidation of phenolic compounds.
Q3: How soluble is this compound in aqueous buffers?
Q4: Which buffers are commonly used for in vitro assays?
A: The choice of buffer depends on the specific requirements of the experiment, particularly the desired pH range. Common biological buffers include:
| Buffer System | Useful pH Range |
| Citrate | 3.0 - 6.2 |
| Acetate | 3.6 - 5.6 |
| Phosphate | 5.8 - 8.0 |
| HEPES | 6.8 - 8.2 |
| Tris | 7.5 - 9.0 |
| Bicarbonate-Carbonate | 9.2 - 10.8 |
Data sourced from multiple references.[6][7][8][9]
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my buffer solution.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Add small volumes of the stock solution to your aqueous buffer to reach the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).2. Use a co-solvent. Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the buffer can increase the solubility of hydrophobic compounds.3. Gently warm the solution to aid dissolution, but be mindful that elevated temperatures can accelerate degradation.4. Sonication can also be used to help dissolve the compound. |
| Incorrect pH | Ensure the pH of your buffer is within the optimal range for your experiment and for the solubility of the compound. While not definitively established for the diacetate, some phenolic compounds have altered solubility at different pH values. |
| Buffer Saturation | The concentration of your compound may be exceeding its solubility limit in the chosen buffer. Try using a lower concentration if experimentally feasible. |
Issue 2: I am observing a loss of my compound's activity or a change in its concentration over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Acetate Groups | 1. Work at a lower pH. Since ester hydrolysis is often faster at alkaline pH, consider using a buffer with a pH closer to neutral or slightly acidic if your experimental system allows.2. Keep solutions cold. Prepare solutions fresh and store them on ice or at 4°C to slow down the rate of hydrolysis.3. Minimize incubation times. If possible, reduce the duration of your experiment to minimize the time the compound is in the aqueous buffer. |
| Oxidative Degradation | 1. Degas your buffer. Removing dissolved oxygen by bubbling with an inert gas (e.g., nitrogen or argon) can reduce oxidation.2. Add an antioxidant. Including a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in your buffer may help to prevent oxidative degradation.3. Use a chelating agent. If metal ion contamination is suspected, adding a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidation.4. Protect from light. Prepare and store solutions in amber vials or cover containers with aluminum foil to prevent light-induced degradation. |
| Adsorption to Labware | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass vials. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Assessing the Stability of this compound in an Experimental Buffer
-
Prepare a fresh solution of this compound in the experimental buffer of interest at the final desired concentration by diluting the stock solution.
-
Divide the solution into several aliquots in separate, sealed containers.
-
Store the aliquots under the same conditions as your planned experiment (e.g., 37°C incubator).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Plot the concentration of this compound versus time to determine the stability profile and calculate the half-life of the compound under your experimental conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for testing compound stability.
Caption: Troubleshooting decision tree for common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinoresinol-4-<i>O</i>-<i>β</i>-D-glucopyranoside: a lignan from prunes (<i>Prunus domestica</i>) attenuates oxidative … [ouci.dntb.gov.ua]
- 4. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 5. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfpo.com [sfpo.com]
Technical Support Center: Troubleshooting (+)-Pinoresinol Diacetate Degradation
For researchers, scientists, and drug development professionals utilizing (+)-Pinoresinol diacetate, ensuring its stability during storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to troubleshooting potential degradation issues, offering insights into common causes, preventative measures, and analytical methods for quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the diacetylated form of (+)-pinoresinol, a lignan found in various plants. The addition of acetate groups can modify its solubility and pharmacokinetic properties. Stability is crucial because degradation can lead to the formation of impurities, reducing the compound's purity and potentially altering its biological activity, leading to inconsistent experimental results.
Q2: What are the primary causes of this compound degradation?
The main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages of the acetate groups are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH (either acidic or basic conditions). This process yields (+)-pinoresinol and acetic acid.
-
Oxidation: The phenolic core of the pinoresinol structure can be oxidized, particularly when exposed to light and oxygen. This can lead to a variety of degradation products, including vanillin and vanillic acid.[1][2][3]
Q3: What are the visible signs of degradation?
While often subtle, signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning of a previously white powder) or clumping, which may indicate moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential for confirmation.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, freezing is also an option.
Q5: How can I check if my stored this compound has degraded?
The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, protected from light and moisture.
-
Analytical Quantification: Perform HPLC or LC-MS analysis to determine the purity of the stored sample. Compare the results with the certificate of analysis provided by the supplier or with a freshly prepared standard.
-
Review Handling Procedures: Assess if the compound has been exposed to adverse conditions during weighing or preparation of solutions (e.g., prolonged exposure to room temperature, light, or non-pH-neutral solvents).
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
-
Possible Cause: Formation of degradation products through hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the known degradation pathways, the primary hydrolysis product is (+)-pinoresinol. Oxidative degradation of the pinoresinol core can yield smaller phenolic compounds like vanillin and vanillic acid.[1][2][3]
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the degradation products by comparing their masses to those of suspected compounds.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, a small sample of pure this compound can be subjected to forced degradation (e.g., by treating with acid, base, or an oxidizing agent) and the resulting chromatogram compared with that of the stored sample.
-
Quantitative Data on Degradation
While specific kinetic data for this compound is limited in the public domain, the following table summarizes the expected stability based on data from structurally similar phenolic diacetates and general principles of ester hydrolysis and phenol oxidation. The degradation is presented as an estimated percentage loss under different storage conditions over a 6-month period.
| Storage Condition | Temperature (°C) | Light Exposure | pH of Solution/Moisture | Estimated Degradation (%) | Primary Degradation Pathway |
| Optimal | 2-8 | Dark | Dry/Neutral | < 5% | Minimal |
| Sub-optimal 1 | 25 (Room Temp) | Dark | Dry/Neutral | 5-15% | Hydrolysis/Oxidation |
| Sub-optimal 2 | 2-8 | Light | Dry/Neutral | 10-25% | Photo-oxidation |
| Sub-optimal 3 | 2-8 | Dark | Humid/Aqueous (pH 7) | 15-30% | Hydrolysis |
| Adverse 1 | 40 | Dark | Dry/Neutral | 20-40% | Thermally-induced Hydrolysis/Oxidation |
| Adverse 2 | 25 (Room Temp) | Light | Humid/Aqueous (pH > 8) | > 50% | Base-catalyzed Hydrolysis & Photo-oxidation |
| Adverse 3 | 25 (Room Temp) | Light | Humid/Aqueous (pH < 4) | > 40% | Acid-catalyzed Hydrolysis & Photo-oxidation |
Disclaimer: The quantitative data presented in this table is an estimation based on the stability of similar compounds and is intended for illustrative purposes. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Its Primary Hydrolysis Product
-
Objective: To quantify the amount of this compound and its primary hydrolysis product, (+)-pinoresinol, in a stored sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound sample.
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Dissolve in 1 mL of methanol or acetonitrile.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare standard solutions of both this compound and (+)-pinoresinol of known concentrations in the mobile phase to create a calibration curve.
-
Analysis: Inject the sample and standards onto the HPLC system. Identify and quantify the peaks based on the retention times and calibration curves of the standards.
Protocol 2: LC-MS Identification of Oxidation Products
-
Objective: To identify potential oxidative degradation products of this compound.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for accurate mass measurement).
-
LC Conditions: Same as Protocol 1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Collision Energy (for MS/MS): Ramped to obtain fragment ions for structural elucidation.
-
-
Sample Preparation: Same as Protocol 1.
-
Analysis:
-
Acquire full scan mass spectra to detect potential degradation products.
-
Based on the expected masses of oxidation products (e.g., vanillin, vanillic acid), perform targeted MS/MS analysis to confirm their identity by comparing fragmentation patterns with standards or literature data.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp. Strain SG-MS2 and Elucidation of Its Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Determination of Pinoresinol Diglucopyranoside in Qing'e Pill Extract [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of (+)-Pinoresinol Diacetate Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in the HPLC separation of (+)-Pinoresinol diacetate isomers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your chromatographic analysis.
Q1: Why am I seeing poor resolution or complete co-elution of my pinoresinol diacetate isomers?
A: Poor resolution between diastereomers is a common challenge. The solution often involves systematically adjusting parameters that influence selectivity (α), efficiency (N), and retention factor (k).[1][2]
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Optimize Selectivity (α): This is the most powerful factor for improving the separation of closely related isomers.[2][3]
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Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter interactions and significantly change selectivity.[3][4]
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Modify Mobile Phase pH: If your molecule has ionizable groups, adjusting the mobile phase pH by at least 2 units away from the analyte's pKa can improve peak shape and resolution.[5]
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Change Stationary Phase: The choice of column chemistry is critical. If a standard C18 column is not providing separation, consider a different stationary phase. Phenyl or pentafluorophenyl (PFP) phases can offer alternative selectivities for aromatic compounds through π-π interactions.[1][2][6] For chiral separations, specialized chiral stationary phases (CSPs) like those based on polysaccharides are often necessary.[7]
-
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Increase Column Efficiency (N):
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Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide more theoretical plates and lead to sharper peaks and better resolution.[1]
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Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, though it will also increase analysis time and backpressure.[1]
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Lower the Flow Rate: Reducing the flow rate can sometimes improve efficiency, leading to better separation.[8]
-
-
Optimize Retention Factor (k'):
Q2: My chromatogram shows significant peak tailing for one or both isomer peaks. What's the cause and how can I fix it?
A: Peak tailing, where a peak has a drawn-out tail, is a common issue that can compromise resolution and integration accuracy.[9]
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Primary Cause - Silanol Interactions: The most common cause of tailing for compounds with basic or polar functional groups is their interaction with acidic silanol groups on the silica surface of the column packing.[5]
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Solution 1: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will interact with the active silanol sites, preventing the analyte from doing so.[5]
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Solution 2: Adjust pH: For basic compounds, operating at a lower pH will protonate the analyte, which can reduce tailing. Conversely, operating at a higher pH can suppress the ionization of silanol groups.
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Solution 3: Use an End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing.
-
-
Other Causes:
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Column Contamination/Deterioration: Sample matrix components can accumulate at the head of the column, causing peak distortion.[10] Using a guard column can protect the analytical column and is a cost-effective way to troubleshoot this issue.[5]
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Mass Overload: Injecting too much sample can lead to peak tailing.[11] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[5][11]
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Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening, which often manifests as tailing in early-eluting peaks.[10] Ensure all connections are made with minimal lengths of narrow-bore tubing.
-
Q3: The peaks for my isomers are fronting. What does this mean?
A: Fronting peaks, which have a sharp tail but a sloping front, are less common than tailing peaks but can still indicate a problem.[9]
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Common Causes:
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Sample Overload (Volume/Concentration): Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can cause fronting.[5][9] Dissolve your sample in the mobile phase whenever possible.[5]
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Column Channeling: A void or channel in the column packing bed can lead to distorted peak shapes. This usually requires replacing the column.[5]
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Data Presentation
Table 1: Hypothetical Data on the Effect of Mobile Phase Composition on Isomer Resolution
This table illustrates how adjusting the organic modifier percentage in a reversed-phase system can impact the retention and separation of two hypothetical pinoresinol diacetate isomers.
| Mobile Phase (Acetonitrile:Water, v/v) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 60:40 | 3.5 | 3.7 | 0.85 |
| 55:45 | 4.8 | 5.2 | 1.30 |
| 50:50 | 6.5 | 7.2 | 1.85 |
| 45:55 | 9.2 | 10.3 | 2.10 |
As shown, decreasing the solvent strength (lowering the percentage of acetonitrile) increases retention times and generally improves the resolution between the isomers.
Experimental Protocols
Detailed Experimental Protocol: HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a separation method using a standard reversed-phase HPLC system.
1. Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound isomer mixture.
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Dissolve the sample in 1.0 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
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Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
2. Mobile Phase Preparation:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
Prepare mobile phases by accurately mixing the required volumes. For example, for a 50:50 mixture, combine 500 mL of acetonitrile with 500 mL of water.
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.
3. HPLC System and Conditions:
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HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Start with a robust, general-purpose column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, based on the UV absorbance of lignans.[12]
4. Scouting Gradient Run:
-
Perform an initial broad gradient run to determine the approximate elution conditions.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Analyze the results to determine the solvent composition at which the isomers elute. This information will be used to develop an optimized isocratic or focused gradient method.
Visualizations
Caption: A workflow diagram for troubleshooting poor HPLC isomer separation.
Caption: A logical workflow for developing an optimized HPLC separation method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column and mobile phase to separate pinoresinol diacetate isomers?
A: A good starting point for method development is a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm) with a mobile phase consisting of acetonitrile and water.[13] A gradient elution from a low to high concentration of acetonitrile can help determine the approximate conditions needed for elution.
Q2: Should I use isocratic or gradient elution?
A: Start with a gradient elution to scout for the optimal mobile phase composition. If your isomers elute close together and the rest of the chromatogram is empty, an isocratic method will be simpler, more robust, and faster once optimized. If your sample is complex or contains impurities with a wide range of polarities, a gradient method will likely be necessary to achieve a good separation in a reasonable time.
Q3: How does temperature affect the separation?
A: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times.[8] It can also change the selectivity of the separation. It is crucial to control the column temperature for reproducible results. A good starting point is 30-40°C.
Q4: Do I need a chiral column to separate this compound isomers?
A: this compound itself is a single enantiomer. However, if you are synthesizing it or it is isolated from a source where other stereoisomers (diastereomers) could be present, you may need to separate them. Diastereomers have different physical properties and can often be separated on standard achiral columns (like C18 or Phenyl).[14] However, if the diastereomers are very similar, a chiral stationary phase (CSP) might provide the unique selectivity needed for separation.[7][12][15]
Q5: My backpressure is suddenly very high. What should I do?
A: High backpressure is usually caused by a blockage.[16] To diagnose the source, systematically remove components from the flow path. First, disconnect the column and run the pump; if the pressure is normal, the blockage is in the column. If the column is the issue, try back-flushing it (if the manufacturer allows). If that doesn't work, the inlet frit may be plugged, or the packing bed may be contaminated, requiring column replacement. Using an in-line filter and ensuring samples are filtered can prevent this problem.[16]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. scribd.com [scribd.com]
Minimizing interference in (+)-Pinoresinol diacetate bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in bioassays involving (+)-Pinoresinol diacetate.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound in the MTT assay are inconsistent and show an unexpected increase in viability at high concentrations. What could be the cause?
A1: This is a common issue when testing natural products with reducing potential. This compound, like other lignans and antioxidants, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though the cells are more viable than they are.[1]
Q2: I am observing high background fluorescence in my experiments with this compound. How can I mitigate this?
A2: High background fluorescence can be caused by the autofluorescence of this compound itself, or by components in the cell culture medium such as phenol red and fetal bovine serum (FBS). To mitigate this, consider the following:
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Run a compound-only control (no cells) to quantify the intrinsic fluorescence of this compound.
-
Use a plate reader with bottom-reading capabilities for adherent cells to reduce interference from the medium.
-
Switch to a phenol red-free medium and consider using serum-free medium or reducing the FBS concentration during the assay.
-
If possible, use red-shifted fluorescent dyes and probes to avoid the typical autofluorescence range of natural products, which is often in the blue-green spectrum.
Q3: Can this compound interfere with the metabolism of other drugs in my co-treatment studies?
A3: Yes, this is a critical consideration. Lignans, the class of compounds to which this compound belongs, are known to be inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition can slow the metabolism of co-administered compounds that are substrates for these enzymes, potentially leading to altered efficacy or toxicity. It is advisable to perform a CYP450 inhibition assay to quantify this effect.
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, and acetone. For cell-based assays, DMSO is the most common solvent. Prepare high-concentration stock solutions in 100% DMSO. For long-term storage, it is recommended to store aliquots of the stock solution in tightly sealed vials at -20°C for up to two weeks, or at 2-8°C for up to 24 months for the solid compound.[2] Before use, allow the product to equilibrate to room temperature for at least one hour. When diluting into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there alternative cell viability assays that are less prone to interference from this compound?
A5: Yes, several alternative assays can be used:
-
SRB (Sulforhodamine B) assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of the compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity.
-
Fluorescein Diacetate (FDA) / Propidium Iodide (PI) Staining: This method uses fluorescence to distinguish between live (FDA-positive) and dead (PI-positive) cells. However, be mindful of potential autofluorescence from the test compound.[3][4][5][6]
Troubleshooting Guides
Issue 1: Inaccurate Results in Cell Viability Assays (e.g., MTT, XTT, WST-1)
| Symptom | Possible Cause | Troubleshooting Steps |
| Artificially high cell viability at high compound concentrations. | Direct reduction of the tetrazolium salt by this compound. | 1. Run a compound control: Include wells with this compound in cell-free medium to measure direct salt reduction. Subtract this background from the values of cell-containing wells. 2. Wash cells before adding MTT: After the treatment period with this compound, gently wash the cells with PBS to remove the compound before adding the MTT reagent. 3. Switch to an alternative assay: Use a non-tetrazolium-based assay like SRB, CellTiter-Glo®, or direct cell counting. |
| High variability between replicate wells. | Uneven cell seeding or compound precipitation. | 1. Ensure uniform cell seeding: Use a well-mixed cell suspension and be consistent with pipetting technique. 2. Check for precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent concentration. |
Issue 2: Interference in Fluorescence-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background fluorescence. | Autofluorescence of this compound or media components. | 1. Measure compound autofluorescence: Run a control plate with just the compound in assay buffer to determine its emission spectrum. 2. Use appropriate controls: Include wells with cells and vehicle, and wells with compound and no cells. 3. Optimize assay conditions: Use phenol red-free medium and minimize FBS concentration. 4. Select appropriate fluorophores: Use dyes with excitation and emission wavelengths outside the autofluorescence range of your compound. |
| Quenching of the fluorescent signal. | The compound absorbs light at the excitation or emission wavelength of the fluorophore. | 1. Perform a spectral scan: Analyze the absorbance spectrum of this compound to identify any overlap with your fluorophore's excitation and emission wavelengths. 2. Choose a different fluorophore: Select a probe with a spectral profile that does not overlap with the compound's absorbance spectrum. |
Issue 3: Unexpected Biological Readouts
| Symptom | Possible Cause | Troubleshooting Steps |
| Altered activity of co-administered drugs. | Inhibition of Cytochrome P450 enzymes by this compound. | 1. Perform a CYP450 inhibition assay: Use a commercial kit or a specialized service to determine the IC50 of this compound for major CYP isoforms (e.g., CYP3A4, CYP2D6). 2. Consult literature: Review studies on lignans and CYP450 inhibition to anticipate potential interactions. |
| Off-target effects. | The compound may be affecting multiple signaling pathways. | 1. Perform counter-screens: Test the compound in assays for related but distinct targets to assess specificity. 2. Conduct mechanism of action studies: Investigate the effect of the compound on key signaling pathways known to be modulated by lignans, such as NF-κB and PI3K/Akt.[7][8][9][10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with Interference Controls
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Interference Control Plate: Prepare a parallel 96-well plate without cells. Add the same serial dilution of this compound to cell-free medium.
-
Incubation: Incubate both plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well of both plates and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance values from the cell-free plate (interference control) from the corresponding wells on the cell plate before calculating cell viability.
Protocol 2: Fluorometric Cytochrome P450 (CYP3A4) Inhibition Assay
This protocol is a general guideline. It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Reagent Preparation: Prepare recombinant human CYP3A4 enzyme, a fluorogenic substrate, and an NADPH generating system.
-
Compound Preparation: Prepare a serial dilution of this compound and a known inhibitor (e.g., ketoconazole) as a positive control.
-
Reaction Setup: In a 96-well black plate, add the CYP3A4 enzyme, the test compound dilutions, and the fluorogenic substrate.
-
Initiate Reaction: Start the reaction by adding the NADPH generating system.
-
Incubation: Incubate at 37°C for the recommended time.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 0.5 M Tris base).[11]
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths for the product of the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Potential Interferences in this compound Bioassays and Mitigation Strategies
| Assay Type | Potential Interference | Recommended Mitigation Strategy |
| Cell Viability (Tetrazolium-based) | Direct reduction of assay reagent | Include cell-free compound controls; Wash cells before adding reagent; Use alternative assays (SRB, CellTiter-Glo®) |
| Fluorescence-based Assays | Autofluorescence | Run compound-only controls; Use red-shifted dyes; Use phenol red-free media |
| Fluorescence-based Assays | Signal Quenching | Perform spectral analysis for overlap; Choose non-overlapping fluorophores |
| Drug Combination Studies | Inhibition of CYP450 enzymes | Perform CYP450 inhibition assays; Consult literature for known lignan-drug interactions |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| PBS | Poorly Soluble | Dilute high-concentration stock in DMSO into aqueous solutions. |
Note: This information is based on typical lignan solubility and may need to be empirically determined for specific experimental conditions.
Visualizations
Caption: Experimental workflow for testing this compound with interference controls.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative inhibitory potential of selected dietary bioactive polyphenols, phytosterols on CYP3A4 and CYP2D6 with fluorometric high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (+)-Pinoresinol Diacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of (+)-Pinoresinol diacetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is the diacetate ester of (+)-pinoresinol, a lignan found in various plants. Lignans are known for their potential health benefits, including anti-inflammatory and antioxidant properties.[1][2][3] However, like many lipophilic natural compounds, its poor aqueous solubility can limit its oral bioavailability, potentially reducing its therapeutic efficacy. Enhancing its bioavailability is crucial for achieving consistent and effective systemic concentrations in preclinical studies.
Q2: Is there any existing data on the oral bioavailability of this compound in animal models?
Currently, there is a lack of specific published data on the absolute oral bioavailability of this compound in animal models. However, pharmacokinetic studies on its parent compound, (+)-pinoresinol, in rats can provide valuable insights. After oral administration of (+)-pinoresinol, the absolute bioavailability was found to be approximately 4.93%.[4] This low bioavailability highlights the need for enhancement strategies for its derivatives like the diacetate form.
Q3: What are the general strategies to enhance the bioavailability of lipophilic compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble compounds. These can be broadly categorized as:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and co-surfactants that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[2][5][6][7][8][9][10]
-
Particle Size Reduction (Nanonization): Creating nanosuspensions of the drug can significantly increase the surface area for dissolution, leading to improved absorption.[1][5][9][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Enhancement: The most likely cause of low and variable absorption is the poor solubility of the compound. It is recommended to formulate this compound using a bioavailability enhancement technology. Two promising approaches are Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanosuspensions.
-
SEDDS: This involves dissolving the compound in a mixture of oils, surfactants, and co-surfactants. Upon gentle agitation in the GI fluids, this mixture forms a fine oil-in-water emulsion, which keeps the drug in a solubilized state for absorption.
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.
-
-
Vehicle Selection for Basic Administration: If you are not using an advanced formulation, ensure the vehicle used for oral gavage is appropriate. For lipophilic compounds, a mixture of DMSO, Solutol HS 15, and saline (e.g., in a 1:3:16 ratio) has been used for the parent compound, pinoresinol.[13]
-
Dose Considerations: Ensure the administered dose is appropriate. For preclinical studies with pinoresinol in rats, oral doses have been around 40 mg/kg.[13]
Issue 2: Difficulty in Preparing a Stable Formulation
Possible Cause: Incompatible excipients or improper preparation method.
Troubleshooting Steps:
-
Excipient Screening for SEDDS:
-
Solubility Studies: Systematically screen the solubility of this compound in various oils (e.g., olive oil, sesame oil, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., propylene glycol, Transcutol).
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable emulsions upon dilution.
-
-
Stabilizer Selection for Nanosuspensions:
-
Stabilizer Screening: The choice of stabilizer (surfactant or polymer) is critical to prevent particle aggregation. Screen various stabilizers such as Poloxamer 188, HPMC, or lecithin.
-
Optimization of Preparation Parameters: The parameters of the production method (e.g., homogenization pressure and number of cycles for high-pressure homogenization) need to be optimized to achieve a small and uniform particle size.
-
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for (+)-Pinoresinol in Sprague-Dawley rats, which can be used as a reference point for studies with this compound.
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (40 mg/kg) | Reference |
| Cmax | 1303.3 ± 275.4 ng/mL | 113.1 ± 28.7 ng/mL | [4] |
| Tmax | 0.083 h | 0.33 ± 0.14 h | [4] |
| AUC(0-t) | 1007.8 ± 173.2 ng·h/mL | 409.8 ± 116.9 ng·h/mL | [4] |
| t1/2 | 3.2 ± 0.6 h | 3.6 ± 0.5 h | [4] |
| Absolute Bioavailability (F%) | - | 4.93% | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is adapted from general methods for formulating lipophilic compounds.
1. Materials:
-
This compound
-
Oil: Olive oil
-
Surfactant: Tween 80
-
Co-surfactant: Propylene glycol
-
Vortex mixer
-
Water bath
2. Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios (e.g., from 9:1 to 1:9).
-
For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. For example, a starting point could be a ratio of 30% olive oil, 50% Tween 80, and 20% propylene glycol (w/w/w).
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Dilute a known amount of the SEDDS with a specified volume of water or simulated gastric fluid and measure the time it takes to form a homogenous emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro dissolution studies to compare the release profile of the SEDDS formulation with the unformulated drug.
-
Protocol 2: Preparation of a this compound Nanosuspension
This protocol is adapted from a method used for preparing lignan nanosuspensions.[5][11]
1. Materials:
-
This compound
-
Stabilizer: e.g., Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188
-
Organic solvent: e.g., Acetone (in which the compound is soluble)
-
Anti-solvent: Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer
2. Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone) to form a clear solution.
-
-
Preparation of the Aqueous Phase (Anti-solvent):
-
Dissolve the stabilizer (e.g., 0.5% w/v HPMC) in deionized water.
-
-
Precipitation:
-
Inject the organic solution of the drug into the aqueous stabilizer solution under high-speed stirring. This will cause the drug to precipitate as nanoparticles.
-
-
High-Pressure Homogenization:
-
Subject the resulting suspension to high-pressure homogenization (e.g., at 1500 bar for 20 cycles) to further reduce the particle size and improve uniformity.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension using a rotary evaporator.
-
-
Characterization of the Nanosuspension:
-
Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential to assess the quality and stability of the nanosuspension.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Crystallinity: Analyze the physical state of the drug particles using X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution: Evaluate the dissolution rate of the nanosuspension compared to the raw drug powder.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which (+)-pinoresinol (the parent compound of the diacetate) may exert its anti-inflammatory effects by targeting the NF-κB and STAT3 pathways.[4][5][14]
Caption: Proposed anti-inflammatory signaling pathway of (+)-pinoresinol.
Experimental Workflows
The following diagrams outline the experimental workflows for preparing and evaluating bioavailability-enhanced formulations of this compound.
Workflow for SEDDS Formulation and Evaluation
Caption: Workflow for SEDDS formulation and bioavailability assessment.
Workflow for Nanosuspension Formulation and Evaluation
Caption: Workflow for nanosuspension formulation and evaluation.
References
- 1. Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. flaxresearch.com [flaxresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Trace Analysis of (+)-Pinoresinol Diacetate
Welcome to the technical support center for the trace analysis of (+)-Pinoresinol diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
A1: this compound is a derivative of (+)-pinoresinol, a lignan found in various plants. Lignans are of significant interest in drug development due to their potential biological activities. Trace analysis is crucial for pharmacokinetic studies, metabolism research, and for the quality control of herbal products and pharmaceuticals.
Q2: Which analytical techniques are most suitable for the trace analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the analysis of this compound. For trace analysis, mass spectrometry (MS) detection, particularly tandem mass spectrometry (MS/MS), is preferred due to its high sensitivity and selectivity.[1][2] Ultraviolet (UV) detection is also used, though it may be less selective for complex matrices.[3]
Q3: How should I prepare plant or biological samples for this compound analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. A general workflow involves extraction, purification, and concentration. The choice of solvent and method depends on the sample matrix. Methanol or ethanol are commonly used for the initial extraction from plant materials.[3][4] This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and to remove interfering substances.[2][4]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of this compound.
HPLC and HPLC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | 1. Improper sample preparation: Incomplete extraction or loss of analyte during cleanup. 2. Low concentration in the sample: The concentration is below the limit of detection (LOD) of the instrument. 3. Degradation of the analyte: this compound may be unstable under certain conditions (e.g., high temperature, extreme pH, exposure to light). 4. Instrument issue: Problems with the injector, column, or detector. | 1. Optimize the extraction solvent and purification method. Use internal standards to monitor recovery. 2. Concentrate the sample before injection. If using MS detection, optimize the ionization source parameters for maximum sensitivity. 3. Store samples and standards at low temperatures and protect them from light. Ensure the pH of the mobile phase is appropriate. 4. Perform system suitability tests and troubleshoot the instrument components. |
| Peak tailing or fronting | 1. Column overload: Injecting too much sample. 2. Poorly matched solvent between sample and mobile phase: The sample is dissolved in a solvent much stronger or weaker than the mobile phase. 3. Column degradation: The stationary phase is damaged. 4. Secondary interactions: Interactions between the analyte and the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Replace the column with a new one. Use a guard column to protect the analytical column. 4. Adjust the mobile phase pH or add a competing base or acid in small amounts. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition: Improper mixing or pump malfunction. 2. Temperature variations: The column temperature is not stable. 3. Column equilibration: The column is not sufficiently equilibrated before injection. 4. Changes in the column: The column is aging or contaminated. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and proper functioning. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before each run. 4. Wash the column with a strong solvent or replace it if necessary. |
| High background noise in MS detector | 1. Contaminated mobile phase or solvent: Impurities in the solvents. 2. Dirty ion source: Contamination in the mass spectrometer's ion source. 3. Matrix effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal. | 1. Use high-purity, MS-grade solvents and additives. 2. Clean the ion source according to the manufacturer's instructions. 3. Improve the sample cleanup procedure to remove interfering matrix components. Use a divert valve to direct the flow to waste during the elution of highly concentrated, interfering compounds. |
Experimental Protocols
Detailed Method for HPLC-UV Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation (from plant material):
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol using sonication or Soxhlet extraction.[4]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent and perform solid-phase extraction (SPE) for cleanup.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start with a low percentage of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 230 nm and 280 nm).[3][5]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
-
Detailed Method for HPLC-MS/MS Analysis
This protocol provides a starting point for developing a sensitive and selective trace analysis method.
-
Sample Preparation:
-
Follow the same extraction and cleanup procedures as for HPLC-UV analysis. The final extract should be dissolved in a solvent compatible with the initial mobile phase.
-
-
HPLC Conditions:
-
Use a UHPLC system for better resolution and faster analysis times.
-
Column: A sub-2 µm particle size C18 column is recommended.
-
Mobile Phase: Similar to the HPLC-UV method, use a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Adjust according to the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required to determine the best mode for this compound.
-
Multiple Reaction Monitoring (MRM): Select precursor and product ion transitions specific to this compound for high selectivity and sensitivity.
-
Precursor Ion: The molecular ion ([M+H]+ or [M-H]-) of this compound.
-
Product Ions: Characteristic fragment ions.
-
-
Optimize cone voltage, collision energy, and other MS parameters to maximize the signal intensity of the selected MRM transitions.
-
Data Presentation
Table 1: HPLC-UV Method Parameters for Lignan Analysis
| Parameter | Value | Reference |
| Column | YWG-C18 (250 mm x 4.6 mm, 10 µm) | [3] |
| Mobile Phase | 28% (v/v) Methanol in Water | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 232 nm | [3] |
| Linearity Range | 0.068 - 0.68 µg | [3] |
| Correlation Coefficient | 0.9999 | [3] |
| Recovery | 99.22% | [3] |
Table 2: Solubility and Permeability of Pinoresinol Derivatives
| Compound | Kinetic Solubility in PBS (µg/mL) | Permeability (Peff x 10-7 cm/s) | Reference |
| Pinoresinol Diglucoside (PDG) | 99.49 ± 14.01 | 0.02 | [6] |
| Pinoresinol (PINL) | 85.87 ± 3.84 | 176.84 | [6] |
Note: Data for this compound is not explicitly available in the search results. The data for related compounds is provided for reference.
Visualizations
Experimental Workflow for Trace Analysis
Caption: General workflow for the trace analysis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. Validation of a HPLC-tandem MS/MS method for pharmacokinetics study of (+)-pinoresinol-di-β-D-glucopyranoside from Eucommia ulmoides Oliv extract in rats' plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges for (+)-Pinoresinol diacetate from complex mixtures
Welcome to the technical support center for the purification of (+)-Pinoresinol Diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the isolation and purification of this compound from complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (+)-pinoresinol and its diacetate derivative.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pinoresinol from Natural Sources | Inherently low concentration of pinoresinol in the plant matrix.[1][2] Inefficient extraction method. | Optimize extraction parameters (e.g., solvent system, temperature, time). Consider using a more targeted extraction method or a source material known for higher pinoresinol content. For example, one study reported isolating only 2.6 mg of pinoresinol from 8 kg of dried cinnamon.[1][2] |
| Co-elution of Impurities during Chromatography | Similar polarities of pinoresinol and other compounds in the extract (e.g., other lignans, fatty acids). Inappropriate stationary or mobile phase. | Use a multi-step purification approach, such as liquid-liquid fractionation prior to column chromatography.[3] Optimize the chromatographic method by trying different solvent systems or using a high-resolution column. For synthetic mixtures, side products like β-O-4 and β-5 dimers are common impurities.[4] |
| Poor Separation in Flash Chromatography | Incorrect solvent system. Column overloading. | Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation before scaling up to flash chromatography.[1] Reduce the amount of crude sample loaded onto the column. |
| Product Instability or Degradation | Exposure to harsh pH conditions (e.g., strong acids).[1][2] Long-term storage of intermediates, such as 5-bromoconiferyl alcohol, can lead to degradation.[1][2] | Avoid using harsh chemicals like concentrated HCl for quenching reactions, as this can destroy the product.[1][2] Use intermediates immediately after synthesis. |
| Difficulty in Crystallization | Presence of impurities. Incorrect solvent for recrystallization. | Purify the oily product further using chromatography before attempting crystallization. Experiment with different solvent systems, such as ethanol/n-hexanes, to induce crystallization.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from natural sources?
A1: The primary challenges are the low natural abundance of pinoresinol in plant materials and the complexity of the plant extracts.[1][2][5][6] This makes the isolation process time-consuming, costly, and often results in very low yields.[1][2]
Q2: What are common impurities encountered when purifying synthesized pinoresinol?
A2: When synthesizing pinoresinol from coniferyl alcohol, common impurities are other dimeric lignans formed through different coupling modes, such as β-O-4 and β-5 dimers.[4]
Q3: What chromatographic techniques are most effective for pinoresinol purification?
A3: Flash chromatography with a silica gel column is a commonly used and effective method for purifying pinoresinol from crude synthetic mixtures.[4][7] For purification from complex plant extracts, a multi-step approach involving initial fractionation (e.g., liquid-liquid extraction) followed by column chromatography is often necessary.[3][5][6] Preparative layer chromatography (PLC) has also been used for isolation.[3]
Q4: How can I monitor the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of pinoresinol from impurities during column chromatography.[1] High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of the fractions.[3] Fractions can also be monitored using a UV detector at wavelengths of 254 and 280 nm.[4]
Q5: What analytical techniques are used to confirm the identity and purity of the final product?
A5: The identity and purity of pinoresinol are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Experimental Protocols
Protocol 1: Purification of Synthesized Pinoresinol using Flash Chromatography
This protocol is adapted from a method used for the purification of pinoresinol from a crude synthetic mixture.[4][7]
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a compatible solvent (e.g., ethyl acetate).
-
Add silica gel (mesh size 70-230) to adsorb the material.
-
Evaporate the excess solvent under vacuum to obtain a dry, free-flowing powder.
-
Load the sample into a sample cartridge.
2. Flash Chromatography:
-
Column: RediSep® Silver 80 g silica gel flash column.
-
Solvent System:
-
Solvent A: Hexane
-
Solvent B: Ethyl acetate
-
-
Gradient Elution:
-
A gradient of increasing ethyl acetate in hexane is used to elute the different components. A typical gradient might start with a low percentage of ethyl acetate and gradually increase.
-
Pinoresinol is typically collected at a ratio of 60% ethyl acetate: 40% hexane.[4][7]
-
The β-5 dimer side product may be collected at approximately 85% ethyl acetate: 15% hexane.[4]
-
The β-O-4 dimer side product may be collected at approximately 95% ethyl acetate: 5% hexane.[4]
-
-
Detection: Monitor the elution of compounds using a UV detector at 254 nm and 280 nm.[4]
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing pure pinoresinol.
Protocol 2: General Workflow for Isolation of Pinoresinol from Plant Material
This protocol outlines a general approach for the isolation of pinoresinol from a plant matrix.[3][5][6]
1. Defatting:
-
Immerse the powdered plant material in a non-polar solvent like n-hexane for an extended period (e.g., 24 hours) to remove lipids and other non-polar compounds.[3]
2. Extraction:
-
Extract the defatted plant material with a polar solvent such as methanol or ethanol using a Soxhlet apparatus until the extraction is complete.[3]
3. Liquid-Liquid Fractionation:
-
Concentrate the methanolic extract under reduced pressure.
-
Perform sequential liquid-liquid fractionation of the crude extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, and ethyl acetate).[3] This helps to separate compounds based on their differential solubility.
4. Column Chromatography:
-
Subject the fraction containing pinoresinol (typically the ethyl acetate fraction) to column chromatography (e.g., silica gel) for further purification.
-
Elute with a suitable solvent gradient (e.g., a hexane-ethyl acetate gradient).
5. Final Purification:
-
If necessary, perform recrystallization from a suitable solvent system (e.g., ethanol/n-hexanes) to obtain pure crystalline pinoresinol.[1][2]
Visualizations
Caption: Workflow for the purification of (+)-pinoresinol using flash chromatography.
Caption: A logical troubleshooting workflow for pinoresinol purification issues.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 3. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]
- 4. Synthetic Procedure of Pinoresinol [protocols.io]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. DSpace [helda.helsinki.fi]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of (+)-Pinoresinol and its Acetylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the naturally occurring lignan, (+)-pinoresinol, and its acetylated form. Due to the limited availability of data on (+)-pinoresinol diacetate, this comparison primarily utilizes data for its aglycone, (+)-pinoresinol, and its monoacetylated derivative, 1-acetoxypinoresinol, as a proxy to infer the potential effects of acetylation. This guide aims to offer a valuable resource for researchers investigating the therapeutic potential of these compounds.
Executive Summary
(+)-Pinoresinol, a well-studied lignan, exhibits a broad spectrum of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] The acetylation of phenolic compounds can modulate their physicochemical properties and biological activities.[5] This guide explores these differences, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While direct comparisons with this compound are not currently available in the literature, the data on 1-acetoxypinoresinol suggests that acetylation can influence the bioactivity of the parent compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of (+)-pinoresinol and 1-acetoxypinoresinol.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 / Activity | Reference |
| (+)-Pinoresinol | DPPH Radical Scavenging | 50% RSA at 69 µM | [6] |
| ABTS Radical Scavenging | Activity observed above 10 µM | [1] | |
| Hydroxyl Radical Scavenging | Significant potential | [7] | |
| 1-Acetoxypinoresinol | DPPH Radical Scavenging | Antioxidant activity noted, but lower than (+)-pinoresinol | |
| Xanthine Oxidase Inhibition | IC50 of 0.91 µM against ROS production |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Key Findings | Reference |
| (+)-Pinoresinol | RAW 264.7 Macrophages | Inhibited LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 production.[8] | [8] |
| Caco-2 Cells | Reduced IL-6 and COX-2-derived prostaglandin E2.[9] | [9] | |
| Microglia | Attenuated inflammatory responses.[8] | [8] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 | Reference |
| (+)-Pinoresinol | HL60 (Leukemia) | 8 µM | [10] |
| HL60R (Multidrug Resistant Leukemia) | 32 µM | [10] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxic effects observed from 0.001 to 1 µM | [2] | |
| MCF7 (Breast Cancer) | Cytotoxic effects observed at low concentrations | [2] | |
| SkBr3 (Breast Cancer) | Cell viability of 50% at 575 µM after 48h | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compound (e.g., (+)-pinoresinol) in a suitable solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each concentration of the test compound.
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]
-
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of a test compound on the production of these mediators is quantified.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.
-
-
Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed the desired cancer cell line (e.g., MDA-MB-231, MCF7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
After the incubation period, remove the medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by (+)-pinoresinol and a general experimental workflow for assessing bioactivity.
Caption: A generalized experimental workflow for comparing the bioactivity of test compounds.
Caption: Inhibition of the NF-κB signaling pathway by (+)-pinoresinol.
Caption: Modulation of the MAPK signaling pathway by (+)-pinoresinol.
Discussion and Conclusion
The available evidence strongly supports the significant bioactivity of (+)-pinoresinol as an antioxidant, anti-inflammatory, and anticancer agent. Its mechanisms of action often involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[8]
The limited data on 1-acetoxypinoresinol suggests that acetylation may alter the bioactivity of the parent pinoresinol molecule. For instance, while both compounds exhibit antioxidant properties, (+)-pinoresinol appears to be a more potent DPPH radical scavenger. Conversely, the effect of acetylation on other polyphenols has been shown to sometimes enhance their biological effects, such as anti-inflammatory and anticancer activities, potentially by increasing their lipophilicity and cellular uptake.[5]
The absence of data for this compound highlights a significant knowledge gap. Further research is warranted to synthesize and evaluate the bioactivity of this compound to provide a direct and comprehensive comparison with its aglycone. Such studies would be invaluable for understanding the structure-activity relationships of pinoresinol derivatives and for the potential development of novel therapeutic agents.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway [mdpi.com]
- 13. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Profile of Lignans: A Comparative Analysis of (+)-Pinoresinol Diacetate and Related Compounds
For Immediate Release
A comprehensive review of available data highlights the significant antioxidant potential of various lignans, a class of polyphenolic compounds found in a wide range of plants. This guide provides a comparative analysis of the antioxidant activity of (+)-pinoresinol and its derivatives against other notable lignans, offering valuable insights for researchers, scientists, and drug development professionals. The data is presented through direct comparison of performance in key antioxidant assays, detailed experimental protocols, and visual representations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of lignans is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. The data is presented as the half-maximal inhibitory concentration (IC50) or radical scavenging activity (RSA), where a lower IC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Various Lignans
| Lignan | DPPH IC50 / RSA | Source |
| (-)-Pinoresinol | 0.2 mg/mL | [1] |
| (+)-Pinoresinol | 50% RSA at 69 µM | [2] |
| Nordihydroguaiaretic acid | 6.601 µg/mL | |
| (-)-Secoisolariciresinol | 12.252 µg/mL | |
| α-(-)-Conidendrin | 13.345 µg/mL | |
| (-)-Secoisolariciresinol diglycoside | 13.547 µg/mL | |
| Enterodiol | 13.378 µg/mL | |
| Enterolactone | 14.146 µg/mL |
Table 2: ABTS Radical Scavenging Activity of Various Lignans
| Lignan | ABTS IC50 / Total Antioxidant Capacity | Source |
| (-)-Pinoresinol | 0.055 mg/mL | [1] |
| Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 µmol/g (as Ascorbic Acid Equivalent) | [3] |
| (-)-Secoisolariciresinol | 12.252 µg/mL | |
| Nordihydroguaiaretic acid | 13.070 µg/mL | |
| α-(-)-Conidendrin | 13.345 µg/mL | |
| (-)-Secoisolariciresinol diglycoside | 13.547 µg/mL | |
| Enterodiol | 13.378 µg/mL | |
| Enterolactone | 14.146 µg/mL |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Lignan Derivatives
| Lignan Derivative | Total Antioxidant Capacity | Source |
| Pinoresinol-4-O-β-D-glucopyranoside | 418.47 µmol/g (as Ascorbic Acid Equivalent) | [3] |
Note: Data for (+)-pinoresinol diacetate was not available in the reviewed literature. The presented data for pinoresinol and its derivatives provide a valuable proxy for understanding its potential antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for reproducible experimental design.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a spectrophotometer.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample Preparation : The lignan sample is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction : A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample solution.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is proportional to the antioxidant's concentration.
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : The lignan sample is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction : A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
-
Reagent Preparation : The FRAP reagent is prepared freshly by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[4]
-
Sample Preparation : The lignan sample is dissolved in a suitable solvent.
-
Reaction : The sample solution is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement : The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).
Visualizing the Mechanisms
To further elucidate the processes involved in antioxidant activity assessment and the biological pathways influenced by lignans, the following diagrams are provided.
Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of (+)-Pinoresinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The two primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both methods offer distinct advantages and are suited for different analytical challenges.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods as reported in the literature for the analysis of pinoresinol and its derivatives.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Source |
| Linearity Range | 0.068 - 0.68 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Precision (RSD) | 0.50% - 0.74% | [1] |
| Accuracy (Recovery) | 99.22% | [1] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Source |
| Linearity Range | 1.00 - 3000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Intra-batch Precision (RSD) | < 8.9% | [2] |
| Inter-batch Precision (RSD) | < 2.0% | [2] |
| Accuracy (RE) | -3.9% to 7.3% | [2] |
| Limit of Detection (LOD) | 4 - 10 µ g/100g (solid foods) | [4] |
| Limit of Quantitation (LOQ) | 1.00 ng/mL | [2] |
Experimental Protocols
Below are detailed methodologies for the HPLC-UV and LC-MS/MS analysis of pinoresinol derivatives, based on published studies.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the quantification of (+)-pinoresinol-di-O-beta-D-glucopyranoside in herbal extracts.[1]
Sample Preparation:
-
Grind air-dried plant material (e.g., bark of Eucommia Ulmoides) into a powder.
-
Extract the powder continuously with methanol.
-
Evaporate the methanol extract under reduced pressure.
-
Suspend the resulting residue in water.
-
Subject the suspension to column chromatography, eluting successively with water, and 30%, 50%, and 90% aqueous ethanol solutions.
-
Concentrate the 30% ethanol eluate for injection into the HPLC system.
Chromatographic Conditions:
-
Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)[1]
-
Mobile Phase: 28% (v/v) methanol in water[1]
-
Detection: UV at 232 nm[1]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
This method offers high selectivity and sensitivity for the determination of pinoresinol diglucoside in rat plasma.[2] It can also be adapted for the quantification of pinoresinol in various food matrices.[4]
Sample Preparation (from Rat Plasma):
-
Precipitate plasma proteins by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Sample Preparation (from Foods):
-
Perform an alkaline methanolic extraction of the food sample.[4]
-
Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase.[4]
-
Extract the hydrolyzed sample with ether.[4]
-
Evaporate the ether and reconstitute the residue in a suitable solvent for injection.
Chromatographic Conditions:
-
Column: ZORBAX SB C18 (150 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v)[2]
-
Detection: Positive electrospray ionization (ESI+) in Selected Reaction Monitoring (SRM) mode[2]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
Mandatory Visualizations
The following diagrams illustrate the workflow for method validation and a typical analytical process.
Caption: A flowchart illustrating the key parameters for analytical method validation.
Caption: A generalized workflow for the analysis of (+)-Pinoresinol derivatives.
References
- 1. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Pinoresinol Diacetate: Unveiling its Efficacy In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
(+)-Pinoresinol diacetate, a derivative of the naturally occurring lignan (+)-pinoresinol, has emerged as a compound of interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. Due to the limited research specifically on the diacetate form, this guide also incorporates data from structurally related and well-studied pinoresinol compounds to offer a broader context for its potential biological activities.
In Vitro Efficacy: A Glimpse into Cellular Mechanisms
Current research on this compound has primarily focused on its enzyme inhibitory properties. In contrast, extensive in vitro studies on the parent compound, (+)-pinoresinol, and its glycosides have revealed a wider range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Enzyme Inhibition by this compound
The most direct evidence for the in vitro efficacy of this compound is its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. This suggests a potential role for the compound in managing hyperglycemia.[1][2]
| Compound | Target Enzyme | Effect | Potential Application |
| This compound | α-Glucosidase | Inhibition | Antihyperglycemic |
Comparative In Vitro Efficacy of Related Pinoresinol Compounds
To provide a comparative perspective, the following table summarizes the in vitro efficacy of (+)-pinoresinol and its diglucoside derivative across various cellular models.
| Compound | Cell Line | Key Findings | Reported Mechanism of Action |
| (+)-Pinoresinol | Human Intestinal Caco-2 Cells | Reduced IL-6 and Prostaglandin E2 (PGE2) levels. | Inhibition of NF-κB signaling pathway. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Downregulated TNF-α secretion and stimulated keratinocyte proliferation. | Not fully elucidated. | |
| Human Breast Cancer Cells (SkBr3) | Induced apoptosis with lower cytotoxicity on healthy cells compared to podophyllotoxin. | Overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes. | |
| Macrophages | Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and reactive oxygen species (ROS). | Inhibition of MAPK and NF-κB pathways. | |
| (+)-Pinoresinol Diglucoside | Not specified | Inhibits α-glucosidase.[3] | Enzyme inhibition. |
In Vivo Efficacy: From Animal Models to Potential Human Applications
As of the latest available data, there are no published in vivo studies specifically investigating the efficacy of this compound. However, research on its related compounds, particularly pinoresinol diglucoside and pinoresinol-4-O-β-D-glucopyranoside, provides valuable insights into its potential effects in whole organisms.
Neuroprotective Effects in Animal Models
Pinoresinol diglucoside has demonstrated significant neuroprotective effects in mouse models of neurological disorders.
| Compound | Animal Model | Key Findings | Reported Mechanism of Action |
| (+)-Pinoresinol Diglucoside | Mouse model of Alzheimer's disease | Ameliorated memory impairment; Reduced neuroinflammation, apoptosis, and oxidative stress. | Attenuation of TLR4/NF-κB and activation of Nrf2/HO-1 pathways.[4][5] |
| Mouse model of ischemia/reperfusion brain injury | Reduced neurological dysfunction, infarct volume, and brain water content. | Regulation of the NF-κB and Nrf2/HO-1 pathways. |
Hepatoprotective and Antihyperglycemic Effects in Animal Models
Studies on a glycosidic form of pinoresinol have shown protective effects on the liver and the ability to regulate blood sugar levels.
| Compound | Animal Model | Key Findings | Reported Mechanism of Action |
| Pinoresinol-4-O-β-D-glucopyranoside | CCl4-induced hepatotoxicity mouse model | Lowered levels of liver damage markers (AST and ALT). | Not fully elucidated.[6] |
| Streptozotocin-treated mouse model | Prominent decline in serum glucose levels and elevation in insulin levels. | Not fully elucidated.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key experiments cited in this guide.
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a general procedure for assessing the α-glucosidase inhibitory activity of a test compound like this compound.
-
Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[7][8]
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10 minutes) at 37°C.[7]
-
Reaction Initiation: The pNPG solution is added to the enzyme-inhibitor mixture to start the reaction.[7]
-
Reaction Termination: After a set incubation time (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate.[7]
-
Absorbance Measurement: The amount of p-nitrophenol released from the substrate by the enzyme is quantified by measuring the absorbance of the solution at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor) and a blank (containing no enzyme). Acarbose is typically used as a positive control.[7]
Signaling Pathways
The anti-inflammatory and neuroprotective effects of pinoresinol and its derivatives are often attributed to their modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Pinoresinol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, pinoresinol can reduce the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators like cytokines and chemokines.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as an α-glucosidase inhibitor, indicating its potential as an antihyperglycemic agent. However, a significant gap in knowledge exists regarding its broader in vitro and in vivo efficacy.
Future research should focus on:
-
Expanding In Vitro Studies: Investigating the anti-inflammatory, anticancer, and neuroprotective properties of this compound to determine if it shares the broader bioactivities of its parent compound.
-
Conducting In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of this compound in relevant animal models to validate its therapeutic potential.
-
Structure-Activity Relationship Studies: Comparing the efficacy of this compound with pinoresinol and its other derivatives to understand how the diacetate modification influences its biological activity.
By addressing these research gaps, a more complete picture of the therapeutic potential of this compound can be established, paving the way for its potential development as a novel therapeutic agent.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 8. oamjms.eu [oamjms.eu]
A Comparative Study of (+)-Pinoresinol Diacetate Precursors from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various plant sources for obtaining (+)-pinoresinol, the direct precursor for the synthesis of (+)-pinoresinol diacetate. As evidence suggests that this compound is not a naturally occurring compound, this document focuses on the yield of (+)-pinoresinol from different botanical origins, providing a basis for selecting the most suitable starting material for its semi-synthesis. Detailed experimental protocols for extraction, purification, and subsequent acetylation are provided, alongside an examination of the anti-inflammatory activity of the parent compound, (+)-pinoresinol.
Comparative Analysis of (+)-Pinoresinol and its Acetylated Derivative Content in Plant Sources
While (+)-pinoresinol is found in various plants, its diacetate form is not reported as a natural product. However, a mono-acetylated derivative, 1-acetoxypinoresinol, has been identified and quantified in olive oil. The following table summarizes the available quantitative data for (+)-pinoresinol and 1-acetoxypinoresinol in several key plant sources. This data is crucial for researchers aiming to isolate the precursor for the synthesis of this compound.
| Plant Source | Compound | Part of Plant | Concentration/Yield | Reference |
| Olea europaea (Olive) | 1-Acetoxypinoresinol | Oil (Arbequina cultivar) | 65.6 mg/kg | [1] |
| Oil (Hojiblanca cultivar) | 50.1 mg/kg | [1] | ||
| Oil (Picual cultivar) | 1.9 mg/kg | [1] | ||
| (+)-Pinoresinol | Oil (Arbequina cultivar) | 37.1 mg/kg | [1] | |
| Oil (Hojiblanca cultivar) | 22.9 mg/kg | [1] | ||
| Oil (Picual cultivar) | 43.0 mg/kg | [1] | ||
| Forsythia suspensa | (+)-Pinoresinol | Stems | Stereoselective formation demonstrated, but specific yield from raw material not quantified in reviewed literature. | [2] |
| Eucommia ulmoides | (+)-Pinoresinol Diglucoside | Bark | Yield of 11.65 mg/L from fungal fermentation of E. ulmoides.[3] The aglycone, (+)-pinoresinol, can be obtained via hydrolysis. | [3] |
| Sesamum indicum (Sesame) | (+)-Pinoresinol | Seeds | Present as glucosides; aglycone is obtained after hydrolysis. Quantitative yield of the aglycone from raw seeds is not specified in the reviewed literature. | [4] |
Note: The data for Eucommia ulmoides refers to the yield of pinoresinol diglucoside from a fermentation process, not direct extraction from the bark. Hydrolysis would be required to obtain the (+)-pinoresinol aglycone. Similarly, sesame seeds contain pinoresinol primarily as glucosides.
Experimental Protocols
This section details the methodologies for the extraction and purification of (+)-pinoresinol from a representative plant source, followed by a general protocol for its acetylation to yield this compound. A standardized HPLC method for quantification is also described.
I. Extraction and Purification of (+)-Pinoresinol from Forsythia suspensa Stems
This protocol is adapted from established methods for lignan extraction.
1. Materials and Reagents:
-
Dried and powdered Forsythia suspensa stems
-
Methanol (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Chromatography columns
2. Extraction Procedure: a. Macerate 100 g of powdered Forsythia suspensa stems in 500 mL of methanol at room temperature for 48 hours with occasional stirring. b. Filter the extract and repeat the maceration of the plant residue with fresh methanol twice. c. Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Purification by Liquid-Liquid Partitioning: a. Suspend the crude extract in 200 mL of water and transfer to a separatory funnel. b. Partition the aqueous suspension successively with 3 x 200 mL of n-hexane to remove nonpolar compounds. Discard the n-hexane fractions. c. Subsequently, partition the aqueous layer with 3 x 200 mL of ethyl acetate. d. Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. e. Evaporate the ethyl acetate under reduced pressure to yield a (+)-pinoresinol-enriched fraction.
4. Column Chromatography Purification: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). b. Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing (+)-pinoresinol. e. Combine the pure fractions and evaporate the solvent to obtain purified (+)-pinoresinol.
II. Synthesis of this compound
This is a general acetylation protocol that can be adapted for (+)-pinoresinol.
1. Materials and Reagents:
-
Purified (+)-pinoresinol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
2. Acetylation Procedure: a. Dissolve 100 mg of purified (+)-pinoresinol in 5 mL of anhydrous pyridine in a round bottom flask. b. Add 1 mL of acetic anhydride to the solution. c. Stir the reaction mixture at room temperature for 24 hours. d. Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution. e. Extract the product with 3 x 15 mL of dichloromethane. f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Evaporate the solvent to obtain crude this compound. h. Further purification can be achieved by column chromatography on silica gel if necessary.
III. Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This method can be used for the quantification of (+)-pinoresinol and its acetylated derivatives.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 50% A, 50% B
-
35-40 min: Linear gradient to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation: a. Prepare stock solutions of purified (+)-pinoresinol and synthesized this compound in methanol. b. Create a series of calibration standards by diluting the stock solutions. c. Prepare samples of plant extracts or reaction products by dissolving them in methanol and filtering through a 0.45 µm syringe filter.
3. Analysis: a. Inject the standards to generate a calibration curve. b. Inject the samples to determine the concentration of the analytes based on the calibration curve.
Biological Activity and Signaling Pathway
(+)-Pinoresinol exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Anti-inflammatory Signaling Pathway of (+)-Pinoresinol
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS.
(+)-Pinoresinol has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Experimental Workflow Diagram
The overall process from plant material to the analysis of this compound is summarized in the following workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure identification and fermentation characteristics of pinoresinol diglucoside produced by Phomopsis sp. isolated from Eucommia ulmoides Oliv - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 4. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (+)-Pinoresinol Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of (+)-Pinoresinol diacetate is limited in publicly available scientific literature. This guide synthesizes the extensive research conducted on its parent compound, (+)-Pinoresinol , to provide a validated framework for understanding its likely anti-inflammatory and antioxidant properties. The acetylation of (+)-Pinoresinol to form its diacetate derivative may alter its pharmacokinetic and pharmacodynamic properties, and direct experimental validation is recommended.
Introduction
(+)-Pinoresinol, a lignan found in various plants, has demonstrated significant anti-inflammatory and antioxidant activities. Its diacetate form, this compound, is a subject of growing interest for its potential therapeutic applications. This guide provides a comparative analysis of the validated mechanism of action of (+)-Pinoresinol, which serves as a foundational model for its diacetate derivative. We will explore its interaction with key inflammatory signaling pathways, present comparative data on its efficacy, and provide detailed experimental protocols for validation.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Experimental evidence strongly suggests that (+)-Pinoresinol exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
1. NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
(+)-Pinoresinol has been shown to inhibit NF-κB activation.[1][2] Studies suggest that it can prevent the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1] This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[2][3]
2. MAPK Signaling Pathway:
The MAPK pathway, including cascades involving ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Research indicates that (+)-Pinoresinol can attenuate the phosphorylation of key MAPK proteins, such as ERK1/2.[2] By inhibiting the activation of the MAPK cascade, (+)-Pinoresinol can further suppress the production of inflammatory cytokines and enzymes.
Antioxidant Mechanism of Action: Potential Activation of the Nrf2 Pathway
In addition to its anti-inflammatory properties, (+)-Pinoresinol is recognized for its antioxidant effects. While direct evidence for (+)-Pinoresinol is still emerging, related lignans have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). The potential of (+)-Pinoresinol to activate this pathway would contribute significantly to its overall protective effects against inflammation-induced oxidative damage.
Comparative Data Presentation
The following tables summarize the quantitative data from various in vitro studies on (+)-Pinoresinol, providing a comparative overview of its efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by (+)-Pinoresinol
| Cell Line | Inducer | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Caco-2 | IL-1β | IL-6 | 65% reduction at 50 µM | [3] |
| Caco-2 | IL-1β | Prostaglandin E2 (PGE2) | 62% reduction at 50 µM | [3] |
| Primary Microglia | LPS | Nitric Oxide (NO) | Significant inhibition | [2] |
| Primary Microglia | LPS | TNF-α | Significant inhibition | [2] |
| Primary Microglia | LPS | IL-1β | Significant inhibition | [2] |
| Primary Microglia | LPS | IL-6 | Significant inhibition | [2] |
| THP-1 Macrophages | IL-6 | TNF-α, IL-1β, COX-2 mRNA | Significant inhibition | [1] |
Table 2: Comparison of Anti-inflammatory Activity with Other Lignans
| Compound | Cell Line | Inducer | Key Finding | Reference |
| (+)-Pinoresinol | Caco-2 | IL-1β | Strongest anti-inflammatory properties among tested lignans. | [3] |
| Secoisolariciresinol | Caco-2 | IL-1β | Moderate anti-inflammatory activity. | [3] |
| Matairesinol | Caco-2 | IL-1β | Increased PGE2 production. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the mechanism of action of this compound.
In Vitro Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
Protocol:
-
Cell Culture: Culture macrophages in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the total protein concentration of the corresponding cell lysates. Compare the results from the treated groups to the LPS-stimulated control group.
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat macrophages with this compound and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: NF-κB Signaling Pathway Inhibition by (+)-Pinoresinol.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (+)-Pinoresinol Diacetate: An Overview for Researchers
For researchers and professionals in drug development, understanding the therapeutic potential of novel compounds requires rigorous comparison against established standards. This guide provides a comparative analysis of the efficacy of (+)-Pinoresinol diacetate, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties, benchmarked against well-known positive controls.
While direct comparative data for this compound is limited in publicly available research, this guide synthesizes findings on its parent compound, (+)-Pinoresinol, to offer valuable insights. The data presented here is intended to serve as a foundational resource for further investigation into the pharmacological profile of this compound.
Anti-Inflammatory Activity
(+)-Pinoresinol has demonstrated significant anti-inflammatory properties. Studies suggest its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. When compared to the widely used nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, a derivative of pinoresinol has been reported to exhibit superior anti-inflammatory effects.
| Compound | Assay | Key Findings |
| (+)-Pinoresinol | Inhibition of NF-κB Signaling | Strong inhibition of the NF-κB pathway, a central mediator of inflammation. |
| Pinoresinol Derivative | Not Specified | Reported to have higher anti-inflammatory activity than Diclofenac. |
| Indomethacin | Standard NSAID | Known inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |
Antioxidant Potential
In the realm of antioxidant capacity, (+)-Pinoresinol has shown promising results. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring antioxidant potential, has indicated that the efficacy of (+)-Pinoresinol is comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as a positive control.
| Compound | Assay | Key Findings |
| (+)-Pinoresinol | ORAC Assay | Antioxidant capacity is comparable to that of Trolox. |
| Trolox | ORAC Assay | Standard positive control with well-established antioxidant properties. |
Neuroprotective Effects
Experimental Protocols
To facilitate further research and verification of the findings, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compound (this compound) and positive control (Indomethacin)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Experimental workflow for the in vitro anti-inflammatory assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable free radical DPPH.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound) and positive control (Trolox or Ascorbic Acid) dissolved in methanol
-
Methanol
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Methanol is used as a blank. A control sample contains methanol and the DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Mechanism of the DPPH radical scavenging assay.
Disclaimer: The information provided is based on available scientific literature for (+)-Pinoresinol and its derivatives. Direct experimental data for this compound is scarce. Researchers are encouraged to perform head-to-head comparative studies to definitively ascertain its efficacy relative to positive controls.
Reproducibility of Published Findings on (+)-Pinoresinol Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of (+)-Pinoresinol Diacetate and Related Compounds in α-Glucosidase Inhibition
While direct and extensive research on the biological activities of this compound is limited, existing literature points towards its potential as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes. This guide provides a comparative analysis of the available data on this compound and its related compounds, (+)-pinoresinol and pinoresinol diglucoside, to offer a comprehensive overview for research and development purposes.
A pivotal study by Kwon et al. (2014) identified pinoresinol diglucoside as a potent α-glucosidase inhibitor from the leaves of Actinidia arguta (hardy kiwi).[1][2][3][4] The 50% ethanol extract of these leaves demonstrated a strong inhibitory effect of 32.6%, which is comparable to the positive control, acarbose, at 30.0%.[1][4] This study pinpointed pinoresinol diglucoside and fertaric acid as the major active compounds responsible for this activity.[1][4]
Although this study focused on the diglucoside form, a product datasheet for this compound references this work in the context of its α-glucosidase inhibitory activity, suggesting that the diacetate derivative may share this pharmacological property.[5] This inference is based on the shared core structure of the pinoresinol molecule.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the available quantitative data on the α-glucosidase inhibitory activity of pinoresinol and its derivatives from various studies. It is important to note the absence of direct, peer-reviewed data for this compound.
| Compound | Source / Study | Enzyme Source | IC50 Value / % Inhibition | Notes |
| Pinoresinol Diglucoside | Kwon et al. (2014)[1][4] | Not specified in abstract | A 50% ethanol extract containing this compound showed 32.6% inhibition. | Identified as a major potent inhibitor in Actinidia arguta leaves. |
| (+)-Pinoresinol | Unspecified studies | α-glucosidase | Mentioned as an inhibitor.[6][7] | Specific IC50 values not readily available in the initial search. |
| Pinoresinol-4-O-β-D-glucopyranoside | (Not specified) | α-glucosidase | Potent inhibitor. | Mentioned as a putative hypoglycemic with significant inhibitory activity.[1] |
| Acarbose (Positive Control) | Kwon et al. (2014)[1][4] | Not specified in abstract | 30.0% inhibition | Standard α-glucosidase inhibitor used for comparison. |
Note: The lack of direct experimental data for this compound necessitates further investigation to confirm and quantify its α-glucosidase inhibitory potential.
Experimental Protocols
The following provides a generalized experimental protocol for an in vitro α-glucosidase inhibition assay, based on common methodologies found in the literature. This protocol can serve as a template for reproducing and extending the findings on pinoresinol derivatives.
In Vitro α-Glucosidase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (this compound, (+)-pinoresinol, etc.)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose in a suitable solvent (e.g., DMSO, followed by dilution in buffer).
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the enzyme solution and the test compound solution (or control/blank).
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + buffer).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Reproducibility Considerations:
The reproducibility of in vitro enzyme inhibition assays can be influenced by several factors, including:
-
Enzyme activity and purity: Variations in enzyme batches can affect results.
-
Substrate concentration: The concentration of pNPG should be carefully controlled.
-
Incubation times and temperatures: Strict adherence to the protocol is crucial.
-
pH of the buffer: The optimal pH for the enzyme should be maintained.
-
Solvent effects: The solvent used to dissolve the test compounds should not interfere with the assay.
To ensure reproducibility, it is essential to standardize all assay parameters and include appropriate positive and negative controls in each experiment.
Signaling Pathways and Experimental Workflows
α-Glucosidase Inhibition Workflow
The following diagram illustrates the general workflow for an in vitro α-glucosidase inhibition assay.
Caption: General workflow for an in vitro α-glucosidase inhibition assay.
Logical Relationship of Pinoresinol Derivatives and Activity
This diagram illustrates the relationship between pinoresinol and its derivatives and their potential shared biological activity based on the available literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Daraesoon (shoot of hardy kiwi) mitigates hyperglycemia in db/db mice by alleviating insulin resistance and inflammation -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Harnessing Nature’s Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Differential α-amylase/α-glucosidase inhibitory activities of plant-derived phenolic compounds: a virtual screening perspective for the treatment of obesity and diabetes. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Potential Delivery Systems for (+)-Pinoresinol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-Pinoresinol diacetate, a lignan derived from various plant sources, has garnered interest for its potential therapeutic properties. However, its poor aqueous solubility presents a significant challenge to its bioavailability and clinical application. To date, a direct comparative study of delivery systems for this compound has not been published in peer-reviewed literature. This guide, therefore, provides a prospective comparison of established drug delivery platforms—liposomes, polymeric nanoparticles, and solid dispersions—that are well-suited for enhancing the delivery of poorly soluble molecules like this compound. By presenting generalized experimental data and protocols based on studies with similar polyphenolic compounds, this document aims to equip researchers with the foundational knowledge to design and evaluate effective delivery strategies for this compound.
Introduction to this compound and Delivery Challenges
This compound is a derivative of the natural lignan pinoresinol. While pinoresinol and its glycosides have been investigated for various biological activities, including acting as hypoglycemic agents and influencing the Akt/mTOR signaling pathway, the diacetate form remains less studied in terms of advanced drug delivery.[1][2] Like many polyphenolic compounds, this compound is characterized by low water solubility, which is a primary obstacle to achieving adequate absorption and bioavailability when administered orally.[3][4][5] Advanced drug delivery systems are crucial to overcome these limitations by improving solubility, protecting the molecule from premature degradation, and controlling its release profile.[6][7]
This guide will compare three promising delivery systems: liposomes, polymeric nanoparticles, and solid dispersions. The performance metrics and experimental protocols are based on established methodologies for hydrophobic drugs and polyphenols, providing a robust framework for future research on this compound.[8][9][10][11]
Comparative Analysis of Delivery Systems
The choice of a delivery system depends on the specific therapeutic goal, route of administration, and desired release kinetics. The following tables summarize the typical performance characteristics of liposomes, polymeric nanoparticles, and solid dispersions for the delivery of poorly soluble compounds analogous to this compound.
Table 1: Formulation and Physicochemical Properties
| Parameter | Liposomes | Polymeric Nanoparticles | Solid Dispersions |
| Particle Size (nm) | 80 - 200 | 100 - 300 | Not Applicable (Molecular Dispersion) |
| Drug Loading (%) | 1 - 5% | 5 - 25% | 10 - 50% |
| Encapsulation Efficiency (%) | 70 - 95% | 60 - 90% | ~100% (Amorphous Matrix) |
| Physical Stability | Moderate (can aggregate/leak) | High | Moderate to Low (recrystallization risk) |
| Common Excipients | Phospholipids (e.g., DSPC), Cholesterol | PLGA, PLA, Chitosan | PEG, PVP, HPMC, Soluplus® |
Note: The data presented are representative values for poorly soluble drugs and may vary depending on the specific formulation and process parameters.
Table 2: Pharmacokinetic and Release Properties
| Parameter | Liposomes | Polymeric Nanoparticles | Solid Dispersions |
| Release Mechanism | Diffusion from bilayer, membrane erosion | Diffusion, polymer degradation | Carrier dissolution, drug dissolution |
| In Vitro Release Profile | Biphasic (burst then sustained) | Sustained release | Rapid dissolution |
| Expected Bioavailability Enhancement | Moderate to High | High | Moderate to High |
| Primary Advantage | Biocompatibility, delivery of both hydrophilic & hydrophobic drugs | High drug loading, sustained release | Simplicity, significant solubility increase |
| Primary Disadvantage | Low drug loading for hydrophobic drugs, stability issues | Potential for organic solvent residues | Physical instability (recrystallization) |
Note: The data presented are representative values for poorly soluble drugs and may vary depending on the specific formulation and process parameters.
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and evaluation of drug delivery systems. Below are generalized protocols for the preparation and characterization of each system for a hydrophobic compound like this compound.
Liposome Formulation (Thin-Film Hydration Method)
-
Lipid Film Preparation: Dissolve this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[12]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[13]
-
Vacuum Drying: Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating the flask at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[12]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm) using a mini-extruder.[12][13]
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Polymeric Nanoparticle Formulation (Solvent Emulsification-Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid), PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of polymeric nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticle suspension, often with a cryoprotectant (e.g., mannitol), to obtain a stable, dry powder.
Solid Dispersion Formulation (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile solvent (e.g., ethanol or methanol).[11][14]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator or by heating on a water bath. This leaves a solid mass where the drug is dispersed within the polymer matrix.[9][14]
-
Drying: Place the solid mass in a vacuum oven to ensure complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform particle size.
Characterization Methods
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantified using High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of the formulation and separating the encapsulated drug.
-
Physical State: Assessed by X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug in solid dispersions.
-
In Vitro Drug Release: Determined using a dialysis bag method or a dissolution apparatus in a release medium (e.g., PBS with a small percentage of Tween 80 to maintain sink conditions) over time.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a delivery system for a poorly soluble drug like this compound.
Caption: Workflow for developing and evaluating drug delivery systems.
Potential Signaling Pathway
Based on studies of pinoresinol, a potential signaling pathway that could be modulated by this compound involves the IGF-1R/Akt/mTOR axis, which is crucial for cell proliferation and differentiation.[1]
Caption: Potential IGF-1R/Akt/mTOR signaling pathway for pinoresinol.
Conclusion
While direct comparative data for this compound delivery systems are currently unavailable, this guide provides a comprehensive overview of the most promising formulation strategies based on its physicochemical properties. Liposomes, polymeric nanoparticles, and solid dispersions all offer viable pathways to enhance the solubility and potential bioavailability of this compound. The provided experimental protocols and characterization methods serve as a foundational blueprint for researchers to initiate formulation development. Future studies should focus on preparing and directly comparing these systems to generate empirical data, which will be essential for advancing the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Topical Delivery of Poorly Soluble Polyphenols: Potential Role in Prevention and Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 7. Multifaceted role of phyto-derived polyphenols in nanodrug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. japsonline.com [japsonline.com]
Benchmarking (+)-Pinoresinol Diacetate: A Comparative Guide to Its Bioactivity Against Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
(+)-Pinoresinol diacetate, a derivative of the naturally occurring lignan (+)-pinoresinol, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the biological activity of this compound against its natural precursor and synthetic analogs, supported by experimental data. The focus is on its anti-inflammatory and hypoglycemic properties, key areas where this compound shows promise.
Comparative Bioactivity Data
The following tables summarize the available quantitative data, offering a clear comparison of the inhibitory activities of (+)-pinoresinol and its analogs.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Source Organism/Cell Line | Reference |
| (+)-Pinoresinol | 34.3 | Rat intestinal maltase | [1] |
| Acarbose (Positive Control) | - | - | [1] |
Note: Specific IC50 values for this compound and its synthetic analogs are not yet widely available in published literature and represent a key area for future research.
Table 2: Anti-inflammatory Activity (Inhibition of NF-κB Activation)
| Compound | Concentration | Inhibition of NF-κB activation | Cell Line | Reference |
| (+)-Pinoresinol | 50 µM and 100 µM | Dose-dependent reduction in IL-6-induced p65 NF-κB phosphorylation | Differentiated THP-1 macrophages | [2][3][4][5] |
| (+)-Pinoresinol | - | Dose-dependently decreased NF-κB activity | IL-1β-stimulated Caco-2 cells | [6] |
Signaling Pathways and Mechanisms of Action
(+)-Pinoresinol exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by (+)-Pinoresinol.
Caption: Inhibition of the JAK-STAT signaling pathway by (+)-Pinoresinol.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and further investigation.
α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound, analogs)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and the test compound solution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of test compounds.
Materials:
-
Human cell line (e.g., HEK293T or THP-1) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)).
-
Test compounds (this compound, analogs).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-2 hours) before stimulation.
-
Stimulation: Add the inflammatory stimulus (LPS or IL-1β) to the wells to induce NF-κB activation.
-
Incubation: Incubate the plate for a specific duration (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control.
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the bioactivity of this compound and its analogs.
Caption: General workflow for bioactive compound screening and development.
Conclusion and Future Directions
The available evidence strongly suggests that (+)-pinoresinol possesses significant anti-inflammatory and hypoglycemic properties. While direct quantitative data for this compound is currently limited, its structural similarity to the parent compound makes it a highly promising candidate for further investigation. Future research should focus on the synthesis of a broader range of pinoresinol diacetate analogs and their systematic evaluation in the described bioassays. This will enable the construction of a comprehensive structure-activity relationship (SAR) profile, paving the way for the development of novel and potent therapeutic agents.
References
- 1. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Pinoresinol Diacetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Pinoresinol diacetate, ensuring compliance with safety standards and minimizing environmental impact.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following protocol provides a general framework that should be adapted to meet institutional and regulatory requirements.
-
Initial Assessment:
-
Uncontaminated Compound: If the this compound is in its pure form and has not been used in experimental procedures, it should be treated as a chemical waste.
-
Contaminated Compound: If the compound has been used in experiments, it may be contaminated with other reagents, solvents, or biological materials. This will influence the disposal route.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.[1]
-
The container must be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Never mix this compound waste with other incompatible waste streams.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
EHS professionals are trained to handle and dispose of hazardous materials in compliance with all applicable regulations.
-
Provide the EHS department with a completed hazardous waste manifest, detailing the contents of the waste container.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 32971-25-8 | Pharmaffiliates[2] |
| Molecular Formula | C24H26O8 | ChemFaces[3] |
| Molecular Weight | 442.46 g/mol | Pharmaffiliates[2] |
| Physical State | Powder | ChemFaces[3] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Experimental Protocols
Detailed experimental protocols involving this compound should always include a dedicated section on waste disposal. This section should be reviewed and approved by the institution's safety officer before any experiments begin.
Example Protocol Section: Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) will be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound will be collected in a separate, labeled hazardous liquid waste container. The composition of the solvent system must be clearly indicated on the label.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound will be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (+)-Pinoresinol diacetate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Pinoresinol diacetate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Exposure Route | Personal Protective Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1] |
| Skin Protection | Gloves: Handle with chemical-impermeable gloves that are inspected prior to use and comply with EU Directive 89/686/EEC and the EN 374 standard.[1] After handling, wash and dry hands thoroughly.[1] Clothing: Wear fire/flame resistant and impervious clothing.[1] Contaminated work clothing should not be allowed out of the workplace.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[1][2] Respiratory protection may not be required if aerosol formation is not a risk. |
Experimental Protocols: Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2] Local exhaust ventilation is recommended to control the emission of vapors and dust.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2] Inspect all PPE for integrity.
-
Handling the Compound:
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2] Use only non-sparking tools and explosion-proof equipment.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] It should be protected from moisture and sunlight.[2]
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Use personal protective equipment during cleanup.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Avoid allowing the chemical to enter drains.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][4] Waste materials should be collected in suitable, closed containers and transferred to a specialized disposal company.[1][4] Do not dispose of the chemical into the environment.[1]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
